APC 366
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWIMYOGAWOMB-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158921-85-8 | |
| Record name | 1-Hydroxy-2-naphthoyl-Arg-Pro amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158921858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APC-366 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOSAPTLE0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tryptase Inhibition Kinetics of APC 366
Foreword: The Rationale for Targeting Mast Cell Tryptase
In the landscape of inflammatory and allergic diseases, particularly asthma, the mast cell stands as a pivotal effector cell.[1] Upon activation, it releases a potent cocktail of mediators, with β-tryptase being the most abundant secretory granule protein.[2][3] Tryptase, a tetrameric serine protease, is not merely a biomarker of mast cell activation but an active participant in the pathophysiology of allergic inflammation.[1][4] Its roles in mediating bronchoconstriction, airway hyperresponsiveness, and tissue remodeling have established it as a compelling therapeutic target.[1][5] The development of selective tryptase inhibitors, therefore, represents a targeted approach to mitigating the downstream effects of mast cell degranulation. This guide focuses on APC 366, a first-generation peptidic inhibitor, to provide a comprehensive framework for understanding and characterizing the kinetics of tryptase inhibition.
The Unique Architecture of the Therapeutic Target: Human β-Tryptase
A profound understanding of the target enzyme is paramount to designing and interpreting inhibition assays. Human β-tryptase is not a typical serine protease; its structure presents unique challenges and opportunities for inhibitor design.
1.1. The Tetrameric Ring and Sequestered Active Sites
The enzymatically active form of β-tryptase is a unique, ring-like tetramer stabilized by heparin.[2][6] The four identical monomers are arranged in a flat, square-like ring, creating a central pore.[6][7] Crucially, the four active sites are directed inwards, facing this central pore.[6][8] This architecture sterically hinders the access of large macromolecular substrates and, importantly, most endogenous protein protease inhibitors, rendering tryptase resistant to natural regulation in the extracellular space.[2][6]
1.2. The Role of Heparin: More Than Just a Stabilizer
In vitro, the stability and enzymatic activity of the tryptase tetramer are critically dependent on the presence of heparin or other sulfated glycosaminoglycans.[6] In the absence of heparin at neutral pH, the tetramer dissociates into inactive monomers.[2] Heparin is believed to bind to a positively charged patch spanning adjacent monomers, locking the tetramer in its active conformation.[6] This has a direct practical implication for all in vitro assays: heparin must be included in the assay buffer to ensure the biological relevance and activity of the enzyme.
This compound: A Profile of a Time-Dependent, Irreversible Inhibitor
This compound, or N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a selective, small-molecule peptidic inhibitor designed to target mast cell tryptase.[1][9] Its efficacy in attenuating allergen-induced early and late-phase asthmatic responses has been demonstrated in both preclinical and clinical settings.[9][10][11]
Table 1: Reported Inhibitory Constants for this compound
| Parameter | Value | Incubation Time | Source |
| K_i | 7.1 µM | Not Specified | [10] |
| K_i | 530 nM | ~ 4 hours | [1] |
| IC_50 | 1400 ± 240 nM | ~ 4 hours | [1] |
Note: The discrepancy in reported K_i values highlights a critical aspect of this compound's mechanism: its inhibitory action is time-dependent. This makes single-point IC_50 or K_i values highly conditional on the pre-incubation time.
2.1. Mechanism of Inactivation: A Two-Step Irreversible Process
This compound inactivates tryptase in a time-dependent and irreversible manner.[1] This is not a simple competitive, reversible interaction. The proposed mechanism involves an initial, reversible binding to the active site, followed by a slower, irreversible step. This second step is thought to involve a slow isomerization of the inhibitor's hydroxynaphthyl group, which facilitates a nucleophilic attack from an active site residue, resulting in the formation of a stable, nonhydrolyzable covalent adduct between this compound and the tryptase enzyme.[1]
This mechanism places this compound in the class of time-dependent, irreversible inhibitors. Consequently, a simple IC_50 value is insufficient to describe its potency. A more rigorous kinetic analysis is required to determine the individual kinetic constants that define its interaction with tryptase: the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).
Experimental Design: A Self-Validating Protocol for Tryptase Kinetic Analysis
The following protocol is designed to provide a robust framework for determining the kinetic parameters of time-dependent tryptase inhibitors like this compound. The causality behind key steps is explained to ensure scientific integrity.
3.1. Materials and Reagents
-
Enzyme: Purified Human β-Tryptase
-
Substrate: Tosyl-Gly-Pro-Lys-p-nitroanilide (Tos-GPL-pNA) or similar chromogenic substrate.
-
Inhibitor: this compound
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, containing heparin (e.g., 10-100 µg/mL). The inclusion of heparin is critical for tryptase stability and activity.[2][6]
-
Detection: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
3.2. Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of a time-dependent inhibitor.
3.3. Step-by-Step Protocol
This protocol is designed to determine k_obs (the observed rate of inactivation) at various inhibitor concentrations.
-
Reagent Preparation:
-
Prepare a 2X working stock of human β-tryptase in cold Assay Buffer.
-
Prepare a series of 2X working stocks of this compound in Assay Buffer. Include a vehicle-only control (0 µM inhibitor).
-
Prepare a 2X working stock of the chromogenic substrate (e.g., Tos-GPL-pNA) in Assay Buffer. The final concentration should be at or near the K_M of the substrate for tryptase to ensure the reaction is sensitive to changes in enzyme activity.
-
-
Inhibition Reaction Setup (96-well plate format):
-
To multiple wells, add 50 µL of each 2X this compound concentration (and the vehicle control).
-
To initiate the inactivation, add 50 µL of the 2X tryptase solution to each well. This starts the pre-incubation period.
-
Crucial Step - Pre-incubation: Incubate the plate at 37°C. This step is essential for time-dependent inhibitors, allowing the irreversible reaction to proceed. To capture the kinetics, you will measure the remaining enzyme activity at several time points (e.g., t = 0, 5, 10, 20, 30, 60 minutes).
-
-
Measurement of Residual Activity:
-
At each designated pre-incubation time point, initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to the appropriate wells. The final volume is now 200 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes. The rate of change in absorbance is proportional to the remaining active enzyme concentration.
-
Data Analysis: From Raw Data to Kinetic Constants
For time-dependent irreversible inhibitors, the goal is to determine the kinetic parameters K_I and k_inact, which describe the two-step inactivation process.[12][13]
4.1. The Kinetic Model
The inactivation follows the scheme: E + I ⇌[K_I] E·I →[k_inact] E-I
Where:
-
E is the free enzyme (Tryptase)
-
I is the inhibitor (this compound)
-
E·I is the initial reversible enzyme-inhibitor complex
-
E-I is the final, irreversibly inactivated enzyme
-
K_I is the inhibition constant, representing the affinity of the inhibitor for the enzyme in the initial reversible step. A lower K_I indicates tighter binding.
-
k_inact is the maximal rate constant for inactivation at saturating inhibitor concentrations.
4.2. Data Analysis Workflow
Caption: Data analysis pipeline for irreversible inhibition kinetics.
-
Determine Initial Velocities: For each progress curve (Absorbance vs. time), calculate the initial reaction velocity (v_0). This is the slope of the linear portion of the curve.
-
Calculate k_obs for each Inhibitor Concentration: For each concentration of this compound, plot the natural logarithm of the initial velocity (ln(v_0)) against the pre-incubation time. This plot should yield a straight line with a slope equal to -k_obs.[14] The k_obs value represents the apparent first-order rate constant of inactivation at that specific inhibitor concentration.
-
Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]). This plot should be hyperbolic.[13][14] Fit the data to the following equation using non-linear regression software:
k_obs = (k_inact * [I]) / (K_I,app + [I])
-
The fitted parameters will yield k_inact (the maximum rate of inactivation, which is the V_max of the plot) and the apparent K_I,app (the inhibitor concentration that gives half-maximal inactivation, which is the K_m of the plot).
-
-
Correct for Substrate Competition: Since the inactivation occurs in the presence of the substrate, the apparent K_I must be corrected to find the true K_I. If the inhibitor is competitive with the substrate, use the following correction:[14]
K_I = K_I,app / (1 + [S]/K_M)
Where [S] is the substrate concentration used in the assay and K_M is the Michaelis-Menten constant of the substrate for tryptase.
The ratio k_inact / K_I is often used as a measure of the overall efficiency of the irreversible inhibitor.
Conclusion: Context and Application
Characterizing the full kinetic profile of a time-dependent inhibitor like this compound provides a much deeper understanding of its pharmacological activity than a simple IC_50 value. The K_I value informs on the initial recognition and binding affinity to the tryptase active site, while k_inact quantifies the rate of the subsequent covalent modification that renders the enzyme inactive. This detailed kinetic information is invaluable for drug development professionals in several ways:
-
Structure-Activity Relationship (SAR) Studies: Allows for the rational design of more potent inhibitors by independently optimizing binding affinity (K_I) and chemical reactivity (k_inact).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These constants are essential inputs for models that predict the duration and extent of target engagement in vivo, helping to guide dose selection and scheduling.[15]
-
Comparative Analysis: Provides a standardized basis for comparing the potency and mechanism of different tryptase inhibitors, such as newer generation compounds or those with different modes of action.[16]
By employing the robust experimental and analytical framework outlined in this guide, researchers can generate high-quality, reliable kinetic data that accurately reflects the mechanism of tryptase inhibition by this compound and other time-dependent inhibitors, thereby accelerating the development of novel therapeutics for mast cell-mediated diseases.
References
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 855–860. [Link]
-
Pereira, P. J., Bergner, A., Macedo-Ribeiro, S., Huber, R., Matschiner, G., Fritz, H., Sommerhoff, C. P., & Bode, W. (1998). Human beta-tryptase is a ring-like tetramer with active sites facing a central pore. Nature, 392(6673), 306–311. [Link]
- Schwartz, L. B. (2006). Tryptase, a mediator of human mast cells. The Journal of allergy and clinical immunology, 117(6), 1291-1300.
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]
-
Sommerhoff, C. P., Bode, W., Matschiner, G., Bergner, A., & Fritz, H. (1999). The structure of the human βII-tryptase tetramer: Fo(u)r better or worse. Proceedings of the National Academy of Sciences, 96(20), 11058-11063. [Link]
-
Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]
-
Schwartz, L. B. (2006). Biology of Mast Cell Tryptase. An Inflammatory Mediator. ResearchGate. [Link]
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Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (kinact/KI). [Link]
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Fukuoka, Y., & Schwartz, L. B. (2007). Active monomers of human beta-tryptase have expanded substrate specificities. The international journal of biochemistry & cell biology, 39(6), 1224–1234. [Link]
-
Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. Journal of Allergy and Clinical Immunology, 107(6), 1039-1045. [Link]
-
ResearchGate. (2025, August 6). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. [Link]
-
ResearchGate. (n.d.). Overall structure of the tryptase tetramer. The four monomers A, B, C,... [Link]
-
Maun, H. R., et al. (2019). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma. Cell. [Link]
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Wikipedia contributors. (2024). Enzyme inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
He, S., et al. (2002). Inhibition of tryptase release from human colon mast cells by protease inhibitors. World Journal of Gastroenterology, 8(3), 519-523. [Link]
-
Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. PubMed. [Link]
-
Krippendorff, B. F., et al. (2009). Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening. [Link]
-
Sigma-Aldrich. (n.d.). Mast Cell Degranulation Assay Kit. Millipore. [Link]
-
Shapiro, A. B. (2019, December 25). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate. [Link]
-
McEuen, A. R., et al. (2001). Inhibitors of Tryptase as Mast Cell-Stabilizing Agents in the Human Airways: Effects of Tryptase and Other Agonists of Proteinase-Activated Receptor 2 on Histamine Release. ResearchGate. [Link]
-
Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
-
Maun, H. R., et al. (2019). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma. eScholarship. [Link]
-
Fioretti, E., et al. (1998). Kinetic and thermodynamic analysis of leech-derived tryptase inhibitor interaction with bovine tryptase and bovine trypsin. Journal of Protein Chemistry, 17(8), 759-766. [Link]
-
Budelsky, A., et al. (2020). Dose-dependent inactivation of airway tryptase with a novel dissociating anti-tryptase antibody (MTPS9579A) in healthy participants: A randomized trial. Clinical and Translational Science, 13(5), 949-958. [Link]
-
Budelsky, A., et al. (2023). A mechanistic PK/PD model to enable dose selection of the potent anti-tryptase antibody (MTPS9579A) in patients with moderate-to-severe asthma. CPT: Pharmacometrics & Systems Pharmacology, 12(2), 209-218. [Link]
-
Kim, D., et al. (2024). Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation. International Journal of Molecular Sciences, 25(18), 10037. [Link]
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- 1. Inhibition of mast cell tryptase by this compound - Creative Peptides [creative-peptides.com]
- 2. Active monomers of human β-tryptase have expanded substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
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- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A mechanistic PK/PD model to enable dose selection of the potent anti‐tryptase antibody (MTPS9579A) in patients with moderate‐to‐severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Effects of APC 366 on the Protease-Activated Receptor 2 (PAR-2) Signaling Pathway
Introduction
Protease-Activated Receptor 2 (PAR-2), a member of the G-protein coupled receptor (GPCR) superfamily, serves as a critical sensor for extracellular proteases in a variety of tissues.[1][2] Its role in inflammation, pain, and tissue homeostasis has made it a compelling target for therapeutic development.[1][3] Unlike typical GPCRs that are activated by ligand binding, PAR-2 is irreversibly activated through proteolytic cleavage of its N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[2][3][4]
This technical guide provides an in-depth examination of this compound, a modulator of PAR-2 activity. We will dissect the core signaling pathways of PAR-2, elucidate the specific mechanism of action of this compound, and provide detailed, field-proven protocols for researchers to validate its effects. The focus is on providing not just methods, but the scientific rationale behind them, ensuring a robust and reproducible experimental design.
The PAR-2 Signaling Cascade: A Multi-faceted Network
Activation of PAR-2 by proteases such as trypsin and mast cell tryptase triggers a complex and divergent set of intracellular signaling events, primarily through the coupling of multiple G-protein subtypes and β-arrestin scaffolding proteins.[2][3]
-
Gαq/11 Pathway (Canonical Signaling): The primary and most well-characterized pathway involves the coupling to Gαq/11 proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[2][3][5]
-
β-Arrestin Pathway (Signal Scaffolding & Desensitization): Upon activation, PAR-2 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[6] While β-arrestin binding is crucial for desensitizing the G-protein signal and promoting receptor internalization, it also acts as a scaffold for G-protein-independent signaling.[7][8] A key outcome of this pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][5]
-
Other G-Protein Pathways: PAR-2 can also couple to Gα12/13 to activate RhoA, influencing the actin cytoskeleton, and to Gαi/o to attenuate cAMP accumulation.[3][4]
This signaling diversity allows PAR-2 to elicit highly context-dependent cellular responses, from pro-inflammatory cytokine release to smooth muscle contraction.[2]
This compound: An Indirect Antagonist via Tryptase Inhibition
This compound (N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride) is a potent and selective inhibitor of mast cell tryptase.[9][10] It is crucial to understand that This compound is not a direct PAR-2 receptor antagonist. Instead, it exerts its inhibitory effect on the PAR-2 pathway by targeting one of the receptor's key physiological activators.
The mechanism is straightforward: by binding to and inhibiting the enzymatic activity of tryptase, this compound prevents the protease from cleaving the N-terminus of PAR-2. Without this cleavage event, the tethered ligand is never exposed, and the receptor remains in its inactive state. This upstream blockade effectively halts all subsequent PAR-2-mediated downstream signaling initiated by tryptase.
This mechanism has been explored primarily in the context of allergic inflammation and asthma, where mast cell degranulation releases large amounts of tryptase, leading to PAR-2 activation and contributing to the inflammatory cascade and airway obstruction.[10][11][12]
Experimental Validation of this compound's Mechanism of Action
To rigorously demonstrate this compound's indirect effect on PAR-2 signaling, a series of experiments must be performed. The core logic of these assays is to compare the inhibitory profile of this compound against PAR-2 activation induced by its target enzyme (tryptase) versus activation induced by a synthetic PAR-2 activating peptide (AP), such as SLIGKV-NH₂ or the more potent 2-furoyl-LIGRLO-NH₂.[13] These peptides mimic the tethered ligand and activate the receptor directly, bypassing the need for proteolytic cleavage.
A successful experimental outcome will show that this compound blocks tryptase-induced signaling but has no effect on AP-induced signaling.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the Gαq/11-mediated release of intracellular calcium, a primary response to PAR-2 activation.[14] We will use a fluorescent calcium indicator dye, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[15]
Materials:
-
PAR-2 expressing cells (e.g., HT-29 or transfected HEK-293 cells)
-
Black, clear-bottom 96-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound (test compound)
-
Trypsin (enzyme activator)
-
2-furoyl-LIGRLO-NH₂ (peptide activator control)
-
Fluorescence microplate reader with automated injectors
Step-by-Step Methodology:
-
Cell Plating: Seed PAR-2 expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in Assay Buffer. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.
-
Compound Pre-incubation: Add the desired concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the plate into the fluorescence microplate reader, pre-set to 37°C.
-
Set the reader to record a baseline fluorescence signal (Excitation ~494 nm / Emission ~516 nm) for 15-30 seconds.
-
Using the instrument's injectors, add the activator (Tryptase or PAR-2 AP) to the wells while continuously recording the fluorescence signal for an additional 2-3 minutes to capture the transient calcium peak.
Expected Data Summary:
| Treatment Group | Activator | Expected Peak Fluorescence (Relative to Baseline) | Interpretation |
| 1. Vehicle | Tryptase | ++++ | Tryptase successfully activates PAR-2/Gq signaling. |
| 2. This compound | Tryptase | + | This compound inhibits tryptase, preventing PAR-2 activation. |
| 3. Vehicle | PAR-2 AP | ++++ | The synthetic agonist directly activates PAR-2/Gq signaling. |
| 4. This compound | PAR-2 AP | ++++ | This compound does not block the PAR-2 receptor itself. |
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This assay quantifies the activation of the MAPK pathway by measuring the ratio of phosphorylated ERK1/2 (p-ERK) to total ERK1/2. This provides insight into the G-protein-independent or β-arrestin-mediated signaling arm of PAR-2.[16][17]
Materials:
-
PAR-2 expressing cells cultured in 6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent Substrate (ECL) and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow PAR-2 expressing cells in 6-well plates to ~90% confluency. Serum-starve the cells overnight to reduce baseline ERK phosphorylation.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with Tryptase or PAR-2 AP for 5-10 minutes (the optimal time for peak p-ERK should be determined empirically).
-
Cell Lysis: Immediately stop the reaction by aspirating the medium and washing the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the signal using a digital imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for Total ERK1/2.[19]
Expected Data Summary:
| Treatment Group | Activator | Expected p-ERK / Total ERK Ratio (Densitometry) | Interpretation |
| 1. Vehicle | Tryptase | High | Tryptase-mediated PAR-2 activation induces MAPK signaling. |
| 2. This compound | Tryptase | Low / Baseline | This compound blocks tryptase-induced ERK phosphorylation. |
| 3. Vehicle | PAR-2 AP | High | The synthetic agonist directly activates PAR-2-mediated ERK signaling. |
| 4. This compound | PAR-2 AP | High | This compound does not inhibit receptor-level MAPK activation. |
Conclusion and Scientific Insights
This approach offers potential advantages, such as specificity for a particular pathological context (e.g., mast cell-driven inflammation) while potentially sparing the receptor to be activated by other proteases in different physiological settings. However, it also comes with challenges, as the in vivo efficacy depends entirely on the pathological significance of the targeted protease. The limited clinical progression of this compound may be attributed to factors such as pharmacokinetic properties or the complex, redundant nature of protease signaling in diseases like asthma.[20]
Future research should focus on comparing the therapeutic window and off-target effects of protease inhibitors like this compound with the emerging class of direct, and potentially biased, PAR-2 antagonists that can selectively block disease-relevant downstream pathways while preserving homeostatic ones.
References
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- β-Arrestin–Dependent Endocytosis of Proteinase-Activated Receptor 2 Is Required for Intracellular Targeting of Activated Erk1/2 | Journal of Cell Biology | Rockefeller University Press. rupress.org.
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Methodological & Application
Application Notes and Protocols: Investigating Mast Cell Degranulation via the PAR2 Pathway in RBL-2H3 Cells
Introduction
The RBL-2H3 cell line, a rat basophilic leukemia line, serves as a cornerstone model for studying mast cell physiology and allergic responses.[1] These adherent cells exhibit many hallmark features of mucosal mast cells, including the expression of high-affinity IgE receptors (FcεRI) and the release of inflammatory mediators like histamine and β-hexosaminidase upon activation.[1] While classical studies focus on IgE-mediated degranulation, there is a growing interest in alternative activation pathways, particularly those involved in innate immunity and inflammation. One such critical pathway is mediated by Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and allergic diseases.[2]
This guide provides a comprehensive framework for studying PAR2-mediated degranulation in RBL-2H3 cells. We will detail a robust protocol for inducing histamine and β-hexosaminidase release using the specific PAR2 agonist peptide, SLIGRL-NH2. Furthermore, we will address a common point of confusion by clarifying the role of APC 366, a selective tryptase inhibitor, and provide a protocol for its use in validating the involvement of tryptase-like serine proteases in this signaling cascade.
Scientific Background: The PAR2 Signaling Axis
Protease-Activated Receptors are a unique family of GPCRs that are irreversibly activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3] PAR2 is notably activated by endogenous serine proteases such as mast cell tryptase and trypsin.[3]
Activation of PAR2 on mast cells triggers a signaling cascade that is pivotal in neurogenic inflammation and innate immune responses.[2] The canonical pathway involves the coupling of PAR2 to the heterotrimeric G protein Gαq.[3] Activated Gαq stimulates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the rapid release of stored calcium (Ca2+) into the cytosol.[5][6] This initial Ca2+ transient, coupled with store-operated calcium entry (SOCE) across the plasma membrane, creates a sustained increase in intracellular calcium, a critical trigger for the fusion of histamine-containing granules with the cell membrane and subsequent degranulation.[7]
The Role of SLIGRL-NH2 and this compound
To study this pathway with precision, synthetic peptides that mimic the tethered ligand are invaluable. SLIGRL-NH2 is a potent and specific agonist peptide derived from the rat PAR2 receptor sequence, making it an ideal tool to directly and selectively activate this pathway in RBL-2H3 cells, bypassing the need for enzymatic cleavage.
Conversely, This compound is not a PAR2 agonist. It is a selective, competitive inhibitor of mast cell tryptase.[8][9] Tryptase is a key physiological activator of PAR2. Therefore, this compound is used to investigate the role of tryptase in PAR2-dependent processes. In the context of this protocol, it can be used to inhibit degranulation if tryptase itself is used as the stimulus, thereby confirming the protease's role. It should be noted that when using a direct PAR2 agonist like SLIGRL-NH2, this compound would not be expected to have an inhibitory effect, as it does not block the receptor itself.
Visualizing the PAR2 Signaling Pathway
Caption: Experimental workflow for the PAR2-mediated degranulation assay.
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Recommended Value | Notes |
| Cell Culture | ||
| Cell Line | RBL-2H3 | Adherent rat basophilic leukemia cells. |
| Seeding Density | 2 x 10⁵ cells/mL (100 µL/well in 96-well plate) | Ensures a confluent monolayer after 24 hours. |
| Growth Medium | EMEM + 15% FBS, 1% P/S, 1% L-Glutamine | High serum content supports optimal growth. |
| Passaging Ratio | 1:3 to 1:6 | Maintain sub-confluent cultures to ensure cell health. |
| Degranulation Assay | ||
| Assay Buffer | Tyrode's Buffer, pH 7.4 | Physiologically relevant buffer containing Ca²⁺ and Mg²⁺. |
| PAR2 Agonist | SLIGRL-NH2 | Final concentration range: 1 µM - 100 µM for dose-response. |
| Tryptase Inhibitor | This compound | Final concentration range: 1 µM - 100 µM for inhibition studies. |
| Inhibitor Pre-incubation | 30 minutes at 37°C | Allows for sufficient time for the inhibitor to interact with its target before stimulation. [8] |
| Agonist Incubation | 30 - 60 minutes at 37°C | Optimal time for degranulation. |
| β-hexosaminidase Substrate | pNAG (1.3 mg/mL in 0.1 M Citrate Buffer, pH 4.5) | Prepare fresh for each experiment. [10] |
| Substrate Incubation | 60 - 90 minutes at 37°C | Allows for sufficient enzymatic conversion for detection. |
| Detection Wavelength | 405 nm | Corresponds to the absorbance peak of the p-nitrophenol product. |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of critical controls. The spontaneous release control (buffer only) establishes the baseline degranulation, ensuring that the assay conditions themselves do not cause significant cell activation. The total release control (Triton X-100) provides the maximum possible signal, which is essential for normalizing the data and calculating the percentage of release. This internal normalization accounts for variations in cell number between wells.
For studies involving inhibitors like this compound, performing a dose-response curve for the agonist (SLIGRL-NH2) is crucial to determine the EC₅₀ (the concentration that produces 50% of the maximal response). Inhibition studies should then be conducted using an agonist concentration at or near the EC₅₀ to ensure the assay is sensitive to inhibitory effects.
References
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RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies. Cytion. [Link]
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Inhibitory actions of APC366 on histamine release induced from dispersed lung cells... ResearchGate. [Link]
-
A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. JoVE. [Link]
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A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. PMC. [Link]
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Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions. Frontiers in Immunology. [Link]
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Role of PAR-2 in Neuroimmune Communication and Itch. NCBI. [Link]
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Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis. Journal of Allergy and Clinical Immunology. [Link]
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Differential Ca2+ mobilization and mast cell degranulation by FcεRI- and GPCR-mediated signaling. BMB Reports. [Link]
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REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? NCBI. [Link]
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Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cell & Bioscience. [Link]
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Mast cell activation via two distinct pathways, IgE-dependent and... ResearchGate. [Link]
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experimental guide for APC 366 in animal models of asthma
Application Notes & Protocols
Topic: Experimental Guide for APC 366 in Animal Models of Asthma Audience: Researchers, scientists, and drug development professionals.
Evaluating the Mast Cell Tryptase Inhibitor this compound in Preclinical Models of Allergic Asthma
Introduction: Targeting a Key Driver of Airway Inflammation
Allergic asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, predominantly eosinophils.[1][2] This complex pathophysiology is largely driven by a T-helper 2 (Th2) cell-mediated immune response.[3][4] Upon exposure to an allergen, mast cells lining the airways degranulate, releasing a host of potent inflammatory mediators, including histamine and various proteases.[5] Among these, mast cell tryptase, a serine protease, has emerged as a critical player in orchestrating the asthmatic cascade.[5][6]
Tryptase exerts many of its pro-inflammatory effects by activating Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on airway epithelial cells, smooth muscle cells, and immune cells.[7][8][9] Activation of PAR2 triggers signaling pathways that lead to the release of pro-inflammatory cytokines, increased vascular permeability, and bronchoconstriction, thereby amplifying and perpetuating the inflammatory response.[8][10]
This compound is a selective, irreversible inhibitor of mast cell tryptase.[5][11] By neutralizing tryptase activity, this compound effectively prevents the downstream activation of PAR2 by this key protease, offering a targeted therapeutic strategy to mitigate the core features of allergic asthma. Preclinical studies in sheep and pig models have demonstrated that this compound can inhibit both the early and late asthmatic responses and reduce bronchial hyperresponsiveness.[5][6][11] This guide provides a comprehensive experimental framework for evaluating the efficacy of this compound in a well-established murine model of ovalbumin (OVA)-induced allergic asthma.
Mechanism of Action: this compound Inhibition of the Tryptase-PAR2 Axis
The primary mechanism of this compound is the direct and selective inhibition of mast cell tryptase.[11] In the context of asthma, mast cell degranulation releases active tryptase into the airway microenvironment. This tryptase then acts as a signaling molecule by cleaving the N-terminal domain of PAR2 on nearby cells.[9][12] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[9]
PAR2 activation proceeds through two main pathways: G-protein-dependent signaling, which leads to calcium mobilization, and β-arrestin-dependent signaling, which activates the MAPK/ERK pathway.[7][12][13] These pathways culminate in the production of inflammatory cytokines (such as TSLP), chemokines, and other mediators that drive eosinophil recruitment, mucus production, and airway hyperresponsiveness.[7][14]
This compound binds to tryptase, inactivating it and preventing the cleavage of PAR2.[5] This blockade of the initial activation step is crucial for dampening the subsequent inflammatory cascade.
Detailed Protocols
Protocol 1: Ovalbumin (OVA)-Induced Asthma Model [15][16] This protocol describes the standard procedure for inducing an allergic asthma phenotype in BALB/c mice.
-
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
-
Procedure:
-
Sensitization (Day 0 and Day 14):
-
Prepare the sensitization solution by mixing 20 µg of OVA and 2 mg of Alum in 200 µL of sterile PBS per mouse.
-
Administer 200 µL of the OVA/Alum suspension via intraperitoneal (i.p.) injection on Day 0.
-
Repeat the i.p. injection on Day 14 to boost the immune response.
-
-
Challenge (Day 21, 22, and 23):
-
Prepare a 1% (w/v) OVA solution in sterile PBS for aerosolization.
-
Place the mice in a whole-body exposure chamber connected to an ultrasonic nebulizer.
-
Expose the mice to the aerosolized 1% OVA solution for 30 minutes daily for three consecutive days.
-
The control group should be challenged with aerosolized PBS.
-
-
Protocol 2: Administration of this compound
This compound has been effectively administered via inhalation in previous studies. [6][11][17]
-
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Ultrasonic nebulizer or other aerosol delivery system
-
-
Procedure:
-
Reconstitute this compound in the appropriate vehicle to the desired concentration (dosage to be determined by dose-response studies, a starting point could be based on previous literature).
-
Administer the this compound solution or vehicle via aerosol inhalation for a defined period (e.g., 30 minutes) approximately 1 hour before each OVA challenge on Days 21, 22, and 23.
-
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR) [18][19] AHR is a cardinal feature of asthma and is measured 24 hours after the final OVA challenge. [20]
-
Materials:
-
Whole-body plethysmograph (WBP) system for unrestrained animals
-
Methacholine (MCh) solution in PBS (at increasing concentrations: 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer integrated with the WBP system
-
-
Procedure:
-
Place conscious, unrestrained mice individually into the WBP chambers and allow them to acclimatize for 15-20 minutes.
-
Record baseline readings by nebulizing with PBS for 3 minutes.
-
Sequentially expose the mice to nebulized MCh at increasing concentrations.
-
After each 3-minute nebulization, record respiratory parameters for the next 3-5 minutes.
-
AHR is measured as the Enhanced Pause (Penh), a calculated value that correlates with airway obstruction. [19]Plot the Penh values against the MCh concentration to generate a dose-response curve.
-
Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis [15][21] BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways. This is typically performed 48 hours after the final challenge.
-
Materials:
-
Tracheal cannula
-
1 mL syringe
-
Ice-cold PBS with 0.1% BSA
-
Hemocytometer or automated cell counter
-
Cytospin and Wright-Giemsa stain
-
-
Procedure:
-
Euthanize the mouse and surgically expose the trachea.
-
Insert and secure a tracheal cannula.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (typically >1 mL).
-
Centrifuge the BAL fluid (e.g., 400 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS. Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (identifying eosinophils, neutrophils, macrophages, and lymphocytes) based on morphology.
-
Protocol 5: Lung Histopathology [22][23] Histological analysis provides a qualitative and quantitative assessment of airway inflammation and remodeling.
-
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
-
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS and then inflate with 4% PFA via the tracheal cannula.
-
Excise the lungs and immerse in 4% PFA for 24 hours for fixation.
-
Process the fixed tissue and embed in paraffin wax. [24] 4. Cut 5 µm sections using a microtome.
-
Stain sections with H&E to visualize inflammatory cell infiltration around the bronchioles and blood vessels.
-
Stain adjacent sections with PAS to identify mucus-producing goblet cells in the airway epithelium. [25] 7. Score the inflammation and goblet cell hyperplasia semi-quantitatively under a microscope in a blinded manner. [22] Protocol 6: Cytokine and IgE Analysis
-
Measurement of Th2 cytokines and allergen-specific IgE confirms the immunological phenotype.
-
Materials:
-
ELISA kits for mouse IL-4, IL-5, IL-13, and OVA-specific IgE
-
BAL fluid supernatant (from Protocol 4)
-
Serum (collected via cardiac puncture at the time of sacrifice)
-
-
Procedure:
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the level of OVA-specific IgE in the serum using a specific ELISA kit.
-
Data Interpretation & Expected Outcomes
The efficacy of this compound is determined by its ability to significantly reduce the hallmark features of asthma in the OVA-challenged group.
| Parameter | Assay | Expected Outcome in OVA + Vehicle Group | Expected Outcome in OVA + this compound Group |
| Airway Hyperresponsiveness | Plethysmography (Penh) | Significantly increased response to MCh | Significant reduction in Penh vs. OVA group |
| Total Inflammatory Cells | BALF Cell Count | Markedly elevated total cell count | Significant reduction in total inflammatory cells |
| Eosinophilic Inflammation | BALF Differential Count | High percentage (>50%) of eosinophils | Significant reduction in eosinophil percentage/number |
| Th2 Cytokines | ELISA (BALF) | Elevated levels of IL-4, IL-5, IL-13 | Significant decrease in IL-4, IL-5, and IL-13 levels |
| Allergen-Specific IgE | ELISA (Serum) | High levels of OVA-specific IgE | Potential reduction in IgE levels |
| Peribronchial Inflammation | H&E Staining (Lung) | Dense inflammatory cell infiltrates | Marked reduction in cellular infiltration |
| Mucus Production | PAS Staining (Lung) | Increased number of PAS-positive goblet cells | Significant reduction in goblet cell hyperplasia |
Data should be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) is determined using appropriate tests like ANOVA followed by post-hoc analysis.
A successful outcome would demonstrate that this compound treatment significantly attenuates the increases in AHR, airway eosinophilia, Th2 cytokine production, and mucus secretion observed in the OVA-challenged vehicle group.
Conclusion
The experimental framework detailed in this guide provides a robust system for evaluating the efficacy of the mast cell tryptase inhibitor, this compound, in a preclinical model of allergic asthma. By systematically assessing key physiological, cellular, and immunological endpoints, researchers can generate comprehensive data to validate the therapeutic potential of targeting the tryptase-PAR2 signaling axis. These protocols, grounded in established methodologies, ensure a high degree of scientific integrity and reproducibility, facilitating the critical early-stage evaluation of novel anti-asthma therapeutics.
References
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Barnes, P. J. (2001). Th2 cytokines and asthma: an introduction. Respiratory Research, 2(2), 64-65. Available from: [Link]
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Lundblad, L. K. A., et al. (2016). Issues determining direct airways hyperresponsiveness in mice. Frontiers in Physiology, 7, 347. Available from: [Link]
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Li, Y., et al. (2022). T-helper cells and their cytokines in pathogenesis and treatment of asthma. Frontiers in Immunology, 13, 999429. Available from: [Link]
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Cohn, L., Elias, J. A., & Chupp, G. L. (2004). Asthma: mechanisms of disease persistence and progression. Annual Review of Immunology, 22, 789-815. Available from: [Link]
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Coquet, J. M., et al. (2016). House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis. Bio-protocol, 6(20), e1965. Available from: [Link]
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Hamelmann, E., et al. (1997). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3), 766-775. Available from: [Link]
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ResearchGate. (n.d.). Pathogenic roles of Th2 cytokines in allergic asthma. Retrieved from [Link]
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Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3 Pt 1), 766-775. Available from: [Link]
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Corry, D. B. (2002). Th2 cytokines and asthma—Interleukin-4: its role in the pathogenesis of asthma, and targeting it for asthma treatment with interleukin-4 receptor antagonists. Respiratory Research, 3(1), 1-6. Available from: [Link]
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Lundblad, L. K., et al. (2016). Issues determining direct airways hyperresponsiveness in mice. Frontiers in Physiology, 7, 347. Available from: [Link]
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Kudo, K., et al. (2021). Measurement of Airway Hyperresponsiveness in Mice. In Asthma (pp. 165-176). Humana, New York, NY. Available from: [Link]
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Kianmehr, M., et al. (2019). An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. Pharmaceutical and Biomedical Research, 5(3), 29-37. Available from: [Link]
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Liu, Y., et al. (2023). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. Frontiers in Immunology, 14, 1269382. Available from: [Link]
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Citeq Biologics. (n.d.). HDM induced asthma animal models. Retrieved from [Link]
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Page, K., & Ammit, A. J. (2022). Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity. Frontiers in Medicine, 9, 954990. Available from: [Link]
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Zhao, Y., et al. (2024). Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases. Frontiers in Immunology, 15, 1409279. Available from: [Link]
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Müller-Quernheim, J. (2015). Chapter 48: Bronchoalveolar lavage fluid. In Clinical Laboratory Diagnostics (pp. 1-10). De Gruyter. Available from: [Link]
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Lin, C. Y., et al. (2013). Evaluation on Potential Contributions of Protease Activated Receptors Related Mediators in Allergic Inflammation. Journal of Immunology Research, 2013, 854159. Available from: [Link]
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ResearchGate. (n.d.). The role of PAR2 in allergic lung inflammation. Retrieved from [Link]
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Kumar, A., et al. (2016). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. Allergologia et Immunopathologia, 44(6), 506-515. Available from: [Link]
-
ResearchGate. (n.d.). Experimental protocol of the mouse model of ovalbumin (OVA)-induced asthma used in the present study. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory actions of APC366 on histamine release induced from dispersed lung cells by anti-IgE (E) or calcium ionophore A23187. Retrieved from [Link]
-
Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. Journal of Allergy and Clinical Immunology, 107(6), 1039-1045. Available from: [Link]
-
Le, Q. T., et al. (2021). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma. Cell, 184(18), 4737-4751.e18. Available from: [Link]
-
PharmaLegacy. (2023). The OVA-induced Asthma Model in Mice and Rats: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Histopathology in lung tissue of OVA-induced asthma model. Retrieved from [Link]
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Creative Bioarray. (n.d.). House Dust Mite (HDM)-Induced Asthma Model. Retrieved from [Link]
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Yildirim, A., et al. (2011). Efficacy of parthenolide on lung histopathology in a murine model of asthma. Allergologia et Immunopathologia, 39(4), 197-203. Available from: [Link]
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Chondrex, Inc. (n.d.). House Dust Mite-Induced Asthma Model. Retrieved from [Link]
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Creative Biolabs. (n.d.). House Dust Mite (HDM) induced Allergic Asthma Model. Retrieved from [Link]
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ResearchGate. (n.d.). Assessment of lung histology in the various asthma models. Retrieved from [Link]
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Jonassaint, J. C., et al. (2012). Histopathology of experimentally induced asthma in a murine model of sickle cell disease. American Journal of Respiratory Cell and Molecular Biology, 47(4), 508-515. Available from: [Link]
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Black, M., et al. (2010). Quantitative Microscopy in Murine Models of Lung Inflammation. The Open Inflammation Journal, 3, 13-20. Available from: [Link]
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Indiana University School of Medicine. (n.d.). Bronchoalveolar Lavage Laboratory. Retrieved from [Link]
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Kim, S. Y., et al. (2016). Protease-Activated Receptors 2-Antagonist Suppresses Asthma by Inhibiting Reactive Oxygen Species-Thymic Stromal Lymphopoietin Inflammation and Epithelial Tight Junction Degradation. Allergy, Asthma & Immunology Research, 8(6), 534-544. Available from: [Link]
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Sylvin, H., et al. (2002). The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum. Clinical and Experimental Allergy, 32(6), 967-971. Available from: [Link]
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G B S, M., & Patel, B. (2024). Bronchoalveolar Lavage. In StatPearls. StatPearls Publishing. Available from: [Link]
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MedlinePlus. (2024). Bronchoscopy and Bronchoalveolar Lavage (BAL). Retrieved from [Link]
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University of Arizona, Department of Physiology. (2024). New PAR2 antagonist shows promise against asthma. Retrieved from [Link]
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da Cunha, V. C., et al. (2023). Pharmacological blockade of protease-Activated Receptor 2 improves airway remodeling and lung inflammation in experimental allergic asthma. Brazilian Journal of Medical and Biological Research, 56, e12513. Available from: [Link]
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ResearchGate. (n.d.). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Measuring APC-366 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide with integrated protocols for the comprehensive in vitro evaluation of APC-366, a selective inhibitor of mast cell tryptase.[1] The methodologies described herein are designed to establish a robust, evidence-based understanding of the compound's efficacy, from direct target engagement to downstream functional and cellular consequences. The protocols are structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale to empower researchers in their drug discovery efforts.
Introduction: The Rationale for Targeting Mast Cell Tryptase
Mast cells are critical effector cells in allergic and inflammatory responses.[2] Upon activation, they degranulate, releasing a host of potent mediators, including the serine protease tryptase.[2][3] Tryptase has been identified as a key player in the pathophysiology of conditions like asthma by, among other actions, activating Protease-Activated Receptor 2 (PAR2) on various cell surfaces, which perpetuates a pro-inflammatory signaling cascade.[2][3]
APC-366 is a selective, small-molecule inhibitor designed to target and inactivate mast cell tryptase, thereby offering a therapeutic strategy to interrupt this inflammatory cycle.[1][2] Evaluating its efficacy in vitro requires a multi-faceted approach to answer three fundamental questions:
-
Does the compound engage its intended target within the complex cellular environment?
-
Does this engagement translate into a measurable, desired functional outcome?
-
Are the observed effects specific to the compound's mechanism of action and not a result of general cytotoxicity?
This guide provides the experimental framework to address these questions systematically.
Mechanism of Action of APC-366
The primary mechanism of APC-366 is the direct inhibition of mast cell tryptase. By binding to tryptase, APC-366 prevents it from cleaving and activating PAR2, thus mitigating downstream inflammatory signaling.
Caption: APC-366 inhibits tryptase released from mast cells, preventing PAR2 activation.
Section 1: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
Principle: Before assessing functional outcomes, it is paramount to confirm that APC-366 directly binds to its intended target, tryptase, in a physiologically relevant context.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound like APC-366 binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the unbound protein.[8][9] This stabilization can be quantified by heating cell lysates treated with the compound across a temperature gradient, separating soluble from aggregated protein, and detecting the amount of soluble target protein remaining via Western Blot.[8]
CETSA Experimental Workflow
Caption: General workflow for a Western Blot-based CETSA experiment.
Protocol 1.1: CETSA Melt Curve Generation
Objective: To determine the thermal profile of tryptase and identify the optimal temperature for subsequent dose-response experiments.
Materials:
-
Mast cell line expressing tryptase (e.g., LAD2)
-
APC-366
-
DMSO (Vehicle)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against tryptase
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Lysis: Culture LAD2 cells to sufficient density. Harvest and wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer supplemented with protease inhibitors.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant. Determine the protein concentration using a BCA assay.[10]
-
Compound Treatment: Divide the lysate into two main pools. Treat one pool with a saturating concentration of APC-366 (e.g., 100x Ki) and the other with an equivalent volume of DMSO. Incubate for 1 hour at room temperature.
-
Rationale: A saturating concentration ensures that a maximal thermal shift is observed, clearly differentiating the bound from the unbound state.
-
-
Thermal Challenge: Aliquot the treated lysates into PCR tubes. Using a thermocycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[11][12] Include an unheated control (RT).
-
Separation of Aggregates: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.[10]
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for tryptase.[13] Following incubation with an HRP-conjugated secondary antibody, visualize the bands using an ECL substrate.
-
Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble tryptase (relative to the unheated control) against temperature for both the DMSO and APC-366 treated samples to generate "melt curves." The shift in the curve indicates thermal stabilization.
Protocol 1.2: Isothermal Dose-Response (ITDR) CETSA
Objective: To determine the potency of APC-366 in engaging its target by measuring its effect at a single, fixed temperature.[7]
Procedure:
-
Select Temperature: From the melt curve data, choose a temperature (T_iso) at which a significant portion (e.g., 50-70%) of the unbound tryptase is denatured, but the APC-366-bound protein remains largely soluble. This temperature provides the optimal window to observe stabilization.
-
Prepare Lysate: Prepare cell lysate as described in Protocol 1.1.
-
Dose-Response Treatment: Aliquot the lysate and treat with a serial dilution of APC-366 (e.g., from 0.1 nM to 100 µM). Include a DMSO vehicle control. Incubate for 1 hour at room temperature.
-
Thermal Challenge: Heat all samples at the predetermined T_iso for 3 minutes. Keep an unheated, untreated control sample at room temperature.
-
Analysis: Perform centrifugation and Western Blot analysis as described in Protocol 1.1.
-
Data Analysis: Quantify the band intensity for each concentration. Plot the percentage of soluble tryptase against the logarithm of APC-366 concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50, which represents the concentration of APC-366 required to achieve 50% of the maximal thermal stabilization.
Expected Quantitative Data
| Table 1: Illustrative ITDR-CETSA Data | |
| APC-366 Concentration | % Soluble Tryptase (Normalized) |
| Vehicle (DMSO) | 25% |
| 10 nM | 30% |
| 100 nM | 45% |
| 500 nM | 68% |
| 1 µM | 85% |
| 10 µM | 98% |
| 50 µM | 100% |
| Calculated EC50 | ~450 nM |
Section 2: Assessing Functional Efficacy in Mast Cell Models
Principle: After confirming target engagement, the next logical step is to determine if this engagement translates into a functional biological effect. Since APC-366 is designed to inhibit tryptase released from activated mast cells, a direct functional assay should measure a key event in mast cell degranulation. The release of β-hexosaminidase, a stable enzyme co-localized with tryptase and histamine in mast cell granules, serves as a reliable and quantifiable marker of degranulation.[3]
Protocol 2.1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
Objective: To quantify the ability of APC-366 to inhibit mast cell degranulation or the downstream effects of its products.
Materials:
-
Mast cell line (e.g., RBL-2H3, sensitized overnight with anti-DNP IgE)
-
APC-366
-
Stimulant (e.g., DNP-HSA for sensitized RBL-2H3 cells)
-
Tyrode's Buffer or similar physiological salt solution
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Solution (e.g., 0.1 M Carbonate Buffer, pH 10.5)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere. For sensitization, incubate overnight with anti-DNP IgE.
-
Pre-treatment: Wash the cells gently with Tyrode's buffer. Pre-incubate the cells with various concentrations of APC-366 (or vehicle) for 30-60 minutes at 37°C.
-
Stimulation: Induce degranulation by adding the stimulant (e.g., DNP-HSA) to all wells except for the negative control (unstimulated) wells. Incubate for 30-60 minutes at 37°C.
-
Controls: Include wells for "spontaneous release" (no stimulant) and "total release" (cells lysed with Triton X-100).
-
-
Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet the cells. Carefully collect the supernatant from each well.
-
Enzymatic Reaction: In a new 96-well plate, mix a portion of the supernatant with the pNAG substrate solution. Incubate at 37°C for 1-2 hours.
-
Quantification: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] * 100 Plot the % release against the APC-366 concentration and determine the IC50 value.
Expected Quantitative Data
| Table 2: Illustrative Inhibition of β-Hexosaminidase Release | |
| APC-366 Concentration | % Inhibition of Release |
| Vehicle (DMSO) | 0% |
| 100 nM | 8% |
| 500 nM | 25% |
| 1 µM | 48% |
| 5 µM | 75% |
| 20 µM | 92% |
| Calculated IC50 | ~1.1 µM |
Section 3: Determining the Therapeutic Window - Cytotoxicity and Apoptosis Assays
Principle: A critical aspect of drug evaluation is to ensure that the observed efficacy is not a byproduct of cellular toxicity. It is essential to determine the concentration range at which APC-366 exerts its specific inhibitory effect without compromising cell viability. This establishes the compound's therapeutic window. We first assess general cell health via a metabolic assay (MTT) and then, if toxicity is observed, dissect the mechanism of cell death (apoptosis vs. necrosis).
Cytotoxicity Investigation Workflow
Caption: A logical workflow for assessing the cytotoxicity of APC-366.
Protocol 3.1: Cell Viability Assessment using MTT Assay
Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with APC-366.[14]
Materials:
-
Cell line of interest (e.g., LAD2 or another relevant cell line)
-
APC-366
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well plate and reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[15][16]
-
Compound Treatment: Treat cells with a serial dilution of APC-366 for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, remove the media and add 100 µL of fresh media and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against drug concentration to determine the IC50 (the concentration that causes 50% reduction in viability).
Protocol 3.2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
Objective: To specifically measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19]
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with APC-366 as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Calculate the fold-change in luminescence relative to vehicle-treated cells and determine the EC50 for apoptosis induction.
Protocol 3.3: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[20]
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with key concentrations of APC-366 (e.g., below, at, and above the functional IC50).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Quantitative Data Summary
| Table 3: Summary of Efficacy and Cytotoxicity | |
| Parameter | APC-366 Value |
| Target Engagement (ITDR-CETSA EC50) | ~450 nM |
| Functional Inhibition (β-Hexosaminidase IC50) | ~1.1 µM |
| Cytotoxicity (MTT IC50, 48h) | > 50 µM |
| Apoptosis Induction (Caspase-Glo EC50, 48h) | > 50 µM |
| Conclusion | Significant therapeutic window observed |
Section 4: Investigating Downstream Pathway Modulation
Principle: To provide further mechanistic evidence, it is beneficial to analyze the expression of key proteins and genes in the downstream signaling pathway. This confirms that the functional effects observed are indeed linked to the intended mechanism of action.
Protocol 4.1: Western Blotting for Downstream Signaling Proteins
Objective: To assess changes in the expression or phosphorylation status of proteins downstream of PAR2 activation.
Procedure:
-
Treat cells with a tryptase-activating stimulus in the presence or absence of APC-366.
-
Lyse the cells at various time points and prepare protein lysates as described previously.[21]
-
Perform Western Blotting to analyze the levels of total and phosphorylated forms of key signaling molecules (e.g., ERK, p38 MAPK) that may be involved in the PAR2 pathway.[13] A decrease in phosphorylation in the presence of APC-366 would support its inhibitory mechanism.
Protocol 4.2: Quantitative RT-PCR (qPCR) for Gene Expression Analysis
Objective: To measure changes in the mRNA levels of pro-inflammatory genes regulated by the tryptase/PAR2 pathway.
Procedure:
-
Treat cells as described above.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.[22]
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., IL-6, IL-8) and a housekeeping gene for normalization.[23][24][25]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[23] A reduction in the expression of these genes upon treatment with APC-366 would provide strong evidence of its anti-inflammatory efficacy.
Conclusion
The comprehensive in vitro evaluation of a targeted inhibitor like APC-366 requires a tiered and logical experimental approach. By systematically applying the protocols outlined in this guide—from confirming direct target engagement with CETSA, to quantifying functional inhibition of mast cell degranulation, and finally, to defining the therapeutic window through cytotoxicity assays—researchers can build a robust data package. This package will not only validate the efficacy of APC-366 but also provide deep mechanistic insights, paving the way for confident decision-making in the drug development pipeline.
References
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- Wikipedia. Cellular thermal shift assay.
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- Taylor & Francis Online. Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Abcam. Western blot protocol.
- MDPI. (2024).
- Stack Lab.
- Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
- MedchemExpress.com. APC 366 | Mast Cell Tryptase Inhibitor.
- Creative Peptides. (2018). Inhibition of mast cell tryptase by this compound.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Promega Corpor
- Concept Life Sciences.
- Boster Bio. Western Blot Protocol: Step-by-Step Guide.
- Proteintech Group. Western Blot Protocol.
- Selvita. Target Engagement.
- Abcam. MTT assay protocol.
- Medicines Discovery Catapult. (2020).
- National Center for Biotechnology Information. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- GoldBio. How to Prepare Protein Samples for Western Blot.
- Sigma-Aldrich.
- CLYTE Technologies. (2025).
- Cusabio. Western Blotting(WB) Protocol.
- PubMed. (2007).
- Integrated DNA Technologies. (2023). Steps for a successful qPCR experiment.
- BenchChem. (2025).
- YouTube. (2021). qPCR (real-time PCR) protocol explained.
- PubMed. (1997).
- R&D Systems.
- Promega Corporation. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.
- TargetMol Chemicals. apc-366.
- YouTube. (2022). Annexin V for early stage apoptosis detection.
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Application Note & Protocols: Investigating Airway Hyperresponsiveness with the Tryptase Inhibitor APC 366
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Vicious Cycle of Airway Hyperresponsiveness and the Role of Mast Cell Tryptase
Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli that are harmless to a healthy individual.[1] This heightened sensitivity of the airways leads to symptoms like wheezing, chest tightness, and shortness of breath. A complex interplay of inflammatory cells, mediators, and structural changes within the airways, collectively known as airway remodeling, underpins the development and persistence of AHR.[1][2]
Central to the inflammatory cascade in allergic asthma is the mast cell. Upon activation by an allergen, mast cells degranulate, releasing a cocktail of potent mediators, including histamine and serine proteases.[3] Among these, mast cell tryptase is the most abundant.[3] Tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various cells in the airways, including epithelial cells, smooth muscle cells, and immune cells.[4][5][6]
The activation of PAR2 by tryptase initiates a signaling cascade that contributes significantly to the pathophysiology of asthma.[2][5][7] This includes promoting the release of pro-inflammatory cytokines and chemokines, increasing mucus secretion, and directly causing bronchoconstriction.[4][6][8][9] Consequently, the tryptase-PAR2 axis represents a compelling therapeutic target for mitigating AHR and airway inflammation.
APC 366 is a selective inhibitor of mast cell tryptase with a Ki of 7.1 μM.[10] By blocking the enzymatic activity of tryptase, this compound prevents the cleavage and subsequent activation of PAR2, thereby attenuating the downstream inflammatory and bronchoconstrictive responses. Studies have demonstrated that this compound can inhibit the antigen-induced early and late asthmatic responses, as well as bronchial hyperresponsiveness in animal models of allergic asthma and in mild atopic asthmatics.[3][10][11][12] This application note provides a comprehensive guide to utilizing this compound as a pharmacological tool to investigate the role of mast cell tryptase in AHR, offering detailed protocols for both in vivo and in vitro studies.
The Tryptase-PAR2 Signaling Axis in Airway Hyperresponsiveness
The activation of PAR2 by tryptase on airway smooth muscle cells triggers a signaling cascade that leads to contraction and contributes to AHR. The pathway involves the coupling of PAR2 to G-proteins, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction.
Caption: Tryptase-PAR2 signaling pathway in airway smooth muscle.
In Vivo Application: Murine Model of Allergic Airway Hyperresponsiveness
This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent assessment of AHR following treatment with this compound. The ovalbumin (OVA) sensitization and challenge model is a widely used and well-characterized method for inducing allergic airway inflammation and AHR.[13][14][15][16]
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| This compound | MedChemExpress[10] |
| Ovalbumin (OVA), Grade V | Sigma-Aldrich |
| Aluminum hydroxide (Alum) | Thermo Fisher Scientific |
| Methacholine chloride (MCh) | Sigma-Aldrich |
| BALB/c mice (6-8 weeks old) | Charles River Laboratories |
| Whole-body plethysmograph | Buxco or DSI |
| Nebulizer | Aerogen or similar |
| Anesthetic (e.g., isoflurane) | Piramal Critical Care |
Step-by-Step Protocol
1. Sensitization: a. On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).[17] b. On day 7, administer a booster i.p. injection of 10 µg of OVA in 1 mg of alum in 200 µL of PBS.[17]
2. Allergen Challenge and this compound Administration: a. From day 14 to day 16, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 20-30 minutes each day.[16][17] A control group should be challenged with PBS only. b. Administer this compound at a predetermined dose (e.g., 5 mg in a suitable vehicle) via aerosol inhalation approximately 1 hour before each OVA challenge.[3][11] A vehicle control group should also be included.
3. Measurement of Airway Hyperresponsiveness (Day 17): a. Place the mice in a whole-body plethysmograph to acclimatize. b. Record baseline Penh (enhanced pause) values. c. Expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL). d. Record Penh values for 3-5 minutes after each nebulization. e. The AHR is expressed as the percentage increase in Penh over the baseline PBS response.
4. Bronchoalveolar Lavage (BAL) and Lung Tissue Collection: a. Immediately after AHR measurement, euthanize the mice. b. Perform a tracheotomy and cannulate the trachea. c. Lavage the lungs with 1 mL of ice-cold PBS. d. Collect the BAL fluid and centrifuge to pellet the cells. The supernatant can be stored for cytokine analysis, and the cell pellet can be used for differential cell counts. e. Perfuse the lungs with PBS and collect the lung tissue for histology or molecular analysis.
In Vitro Application: Airway Smooth Muscle Contraction Assay
This protocol details the use of an organ bath system to measure the contractile response of isolated tracheal rings to a constrictor agent in the presence and absence of this compound. This allows for a direct assessment of the effect of tryptase inhibition on airway smooth muscle function.[18][19]
Experimental Workflow
Caption: Workflow for in vitro airway smooth muscle contraction assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| This compound | MedChemExpress[10] |
| Tryptase (human lung) | Sigma-Aldrich |
| Acetylcholine or Methacholine | Sigma-Aldrich |
| Krebs-Henseleit Buffer | Prepared in-house |
| Guinea pig or mouse trachea | Sourced ethically |
| Organ Bath System with Transducers | Radnoti Glass Technology |
| Data Acquisition System | ADInstruments |
Step-by-Step Protocol
1. Preparation of Tracheal Rings: a. Euthanize a guinea pig or mouse and carefully dissect the trachea. b. Place the trachea in ice-cold Krebs-Henseleit buffer. c. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
2. Mounting in Organ Bath: a. Mount each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Connect the upper hook to an isometric force transducer.
3. Equilibration and Baseline Setting: a. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g (for guinea pig trachea). b. During equilibration, wash the rings with fresh Krebs-Henseleit buffer every 15 minutes. c. After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.
4. Experimental Procedure: a. Pre-incubate the tracheal rings with a specific concentration of this compound or vehicle for 30 minutes. b. To assess the effect on tryptase-induced contraction, add cumulative concentrations of tryptase to the organ bath and record the contractile response. c. To assess the effect on general hyperresponsiveness, after pre-incubation with this compound, generate a cumulative concentration-response curve to a contractile agonist like acetylcholine or methacholine. d. Record the isometric tension continuously using a data acquisition system.
5. Data Analysis: a. Express the contractile responses as a percentage of the maximum contraction induced by KCl. b. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values. c. Compare the curves obtained in the presence and absence of this compound to determine its inhibitory effect.
Expected Outcomes and Data Interpretation
| Experiment | Expected Outcome with this compound | Interpretation |
| In Vivo AHR | Attenuation of methacholine-induced bronchoconstriction (reduced Penh). | This compound reduces airway hyperresponsiveness in an allergic asthma model, suggesting a role for tryptase in this phenomenon. |
| In Vivo BAL | Reduced infiltration of inflammatory cells, particularly eosinophils. | This compound mitigates airway inflammation, a key driver of AHR. |
| In Vitro Contraction | Inhibition of tryptase-induced tracheal ring contraction. Rightward shift of the concentration-response curve to other constrictors in a model of induced hyperresponsiveness. | This compound directly blocks the contractile effect of tryptase on airway smooth muscle and can reduce hyperreactivity. |
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the contribution of mast cell tryptase to the pathophysiology of airway hyperresponsiveness. The protocols detailed in this application note provide a robust framework for investigating the efficacy of tryptase inhibition in both in vivo and in vitro models of allergic asthma. By specifically targeting the tryptase-PAR2 signaling axis, researchers can gain deeper insights into the mechanisms driving AHR and explore the therapeutic potential of this pathway for the treatment of asthma and other respiratory diseases.
References
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ResearchGate. (n.d.). Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity. Retrieved from [Link]
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PubMed. (2004). Proteinase-activated Receptor 2 Activation in the Airways Enhances Antigen-Mediated Airway Inflammation and Airway Hyperresponsiveness Through Different Pathways. Retrieved from [Link]
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ResearchGate. (n.d.). The role of PAR2 in allergic lung inflammation. Different sources of.... Retrieved from [Link]
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SciELO. (2023). Pharmacological blockade of protease-Activated Receptor 2 improves airway remodeling and lung inflammation in experimental allergic asthma. Retrieved from [Link]
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National Institutes of Health. (2022). Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity. Retrieved from [Link]
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National Institutes of Health. (2012). A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI. Retrieved from [Link]
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Springer. (2018). Proteinase activated receptor 2 (PAR2) modulation of airway smooth muscle function. Retrieved from [Link]
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American Thoracic Society Journals. (2001). Expression and Function of Proteinase-activated Receptor 2 in Human Bronchial Smooth Muscle. Retrieved from [Link]
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PubMed. (2001). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. Retrieved from [Link]
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PLOS. (2012). Protease-Activated Receptor 2 Mediates Mucus Secretion in the Airway Submucosal Gland. Retrieved from [Link]
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PLOS ONE. (2012). Protease-Activated Receptor 2 Mediates Mucus Secretion in the Airway Submucosal Gland. Retrieved from [Link]
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ResearchGate. (n.d.). Airway reactivity to methacholine of BALB/c and C57BL/6 mice subjected.... Retrieved from [Link]
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Biomedical Research and Therapy. (2021). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Retrieved from [Link]
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PubMed. (2002). The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum. Retrieved from [Link]
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PubMed. (1998). Evaluation of Airway Smooth Muscle Contractions in Vitro by High-Frequency Ultrasonic Imaging. Retrieved from [Link]
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Biomedical Research and Therapy. (2021). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Retrieved from [Link]
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PubMed Central. (2007). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma | Request PDF. Retrieved from [Link]
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Application Notes and Protocols for APC 366 in Hepatic Fibrosis Rat Models
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Mast Cell-Driven Fibrogenesis with APC 366
Hepatic fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is the common wound-healing response to chronic liver injury from various insults, including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH).[1][2] Left unresolved, this process distorts the liver architecture, leading to cirrhosis, liver failure, and hepatocellular carcinoma.[2] A central event in this pathology is the activation of hepatic stellate cells (HSCs), which transform from quiescent, vitamin A-storing cells into proliferative, myofibroblast-like cells that are the primary source of collagen in the injured liver.[1][3]
Recent research has illuminated the significant role of mast cells and their primary secretory protease, tryptase, in orchestrating fibrotic cascades.[3] Tryptase acts as a potent signaling molecule by cleaving and activating Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor highly expressed on HSCs.[3][4] The engagement of the tryptase/PAR-2 axis on HSCs stimulates their proliferation and robustly increases collagen synthesis, directly fueling the progression of hepatic fibrosis.[3][4]
This compound is a selective, synthetic inhibitor of mast cell tryptase.[5] By blocking the enzymatic activity of tryptase, this compound effectively decouples mast cell activation from HSC-mediated fibrogenesis. Preclinical studies in rat models of hepatic fibrosis have demonstrated that treatment with this compound can significantly reduce fibrosis scores, collagen deposition, and serum markers of liver injury, positioning it as a promising therapeutic agent for chronic liver disease.[3][4]
This document provides a comprehensive guide for researchers on the application of this compound in established rat models of hepatic fibrosis. It offers detailed, field-proven protocols for disease induction, drug administration, and multi-parametric endpoint analysis, grounded in the scientific rationale behind each experimental choice.
Mechanism of Action: The Tryptase/PAR-2 Signaling Axis
The therapeutic rationale for this compound is its targeted disruption of a key pro-fibrotic signaling pathway. The diagram below illustrates the sequence of events leading to fibrosis and the specific point of intervention for this compound.
Caption: Tryptase/PAR-2 signaling pathway in hepatic fibrosis and this compound intervention.
Preclinical Evaluation Workflow
A well-designed preclinical study is crucial for evaluating the anti-fibrotic efficacy of this compound. The workflow should encompass model induction, a clear treatment regimen, and a comprehensive set of endpoints to capture changes in liver function, structure, and molecular signaling.
Caption: General experimental workflow for evaluating this compound in rat fibrosis models.
Part I: Induction of Hepatic Fibrosis in Rat Models
The choice of animal model is a critical experimental design parameter. The two most common and well-characterized rat models for inducing hepatic fibrosis are Bile Duct Ligation (BDL), which mimics cholestatic liver disease, and Carbon Tetrachloride (CCl₄) administration, which represents toxin-induced injury.[6][7]
Protocol 1: Bile Duct Ligation (BDL) Model
The BDL model induces robust periportal fibrosis and bile duct proliferation due to the obstruction of bile flow.[8][9] It is highly reproducible and leads to significant fibrosis within 2 to 4 weeks.[8][9]
Methodology:
-
Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 200-250g) using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with 70% ethanol and povidone-iodine solution. Place the animal on a heating pad to maintain body temperature.
-
Incision: Make a midline abdominal incision (approximately 3-4 cm) below the xiphoid process to expose the peritoneal cavity.[8]
-
Bile Duct Identification: Gently retract the liver superiorly to expose the common bile duct, which appears as a semi-transparent vessel.
-
Ligation and Section: Carefully isolate the common bile duct from the surrounding tissue. Use two 4-0 silk sutures to ligate the duct at two separate points.[9][10] Section the duct between the two ligatures.[9][10]
-
Closure: Suture the abdominal muscle and skin layers separately.
-
Post-Operative Care: Administer post-operative analgesics and antibiotics as per institutional guidelines.[9] Monitor the animal for recovery. Sham-operated control animals undergo the same procedure, but the bile duct is only isolated and not ligated.
Protocol 2: Carbon Tetrachloride (CCl₄) Model
This model uses the hepatotoxin CCl₄ to induce centrilobular necrosis, inflammation, and subsequent bridging fibrosis.[2][11] It is a widely used model that recapitulates key features of toxic liver injury in humans.[11]
Methodology:
-
Preparation of CCl₄ Solution: Prepare a 40-50% (v/v) solution of CCl₄ in a vehicle such as olive oil or corn oil. Caution: CCl₄ is highly toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
Animal Dosing: Administer the CCl₄ solution to rats (e.g., Wistar or Sprague-Dawley, 180-220g) via intraperitoneal (IP) injection.[1]
-
Dosing Regimen: A common regimen is 0.5-1.0 mL/kg body weight, administered twice or three times weekly.[1][12] The duration of administration typically ranges from 4 to 8 weeks to establish significant fibrosis.[11][13]
-
Control Group: The control group should receive IP injections of the vehicle (e.g., olive oil) on the same schedule.
-
Monitoring: Monitor the animals' body weight and general health status throughout the study.
| Feature | Bile Duct Ligation (BDL) Model | Carbon Tetrachloride (CCl₄) Model |
| Mechanism of Injury | Obstructive Cholestasis[8] | Direct Hepatotoxicity, Oxidative Stress[2][14] |
| Pattern of Fibrosis | Periportal, Biliary Fibrosis, Ductular Reaction | Centrilobular, Bridging Fibrosis, Cirrhosis[11] |
| Induction Time | Rapid (Significant fibrosis in 2-4 weeks)[8] | Gradual (Significant fibrosis in 4-8 weeks)[11] |
| Primary Cell Type | Cholangiocytes, HSCs | Hepatocytes, Kupffer Cells, HSCs |
| Human Disease Analog | Primary Biliary Cholangitis, Sclerosing Cholangitis | Toxin-induced Liver Disease, Viral Hepatitis |
| Key Advantage | High reproducibility, rapid onset | Mimics chronic toxic injury, technically less demanding |
Part II: Experimental Design for this compound Treatment
A robust experimental design with appropriate controls is essential for a conclusive evaluation of this compound.
Animal Selection and Housing
-
Species/Strain: Male Sprague-Dawley or Wistar rats are commonly used.[1][15]
-
Age/Weight: Young adult rats (e.g., 8-10 weeks old, 200-250g) are typically chosen.
-
Acclimatization: Allow animals to acclimatize for at least one week before starting any procedures. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups
A minimal study design should include the following groups (n=6-10 per group is recommended):
-
Sham/Control + Vehicle: Animals receive a sham operation (for BDL) or vehicle injection (for CCl₄) and are treated with the drug vehicle. This group establishes the baseline.
-
Fibrosis Model + Vehicle: Animals are subjected to BDL or CCl₄ administration and treated with the drug vehicle. This group represents the untreated disease state.
-
Fibrosis Model + this compound: Animals are subjected to BDL or CCl₄ administration and treated with this compound. This is the primary therapeutic evaluation group.
This compound: Preparation and Administration Protocol
-
Source: this compound (N-(1-hydroxy-2-naphthoyl)arginyl-prolinamide) can be sourced from commercial suppliers.[5]
-
Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed. It has been administered in aqueous solutions.[16]
-
Dosage: Based on published research, a dosage of 1 mg/kg has been shown to be effective in a BDL rat model.[3][4] Dose-response studies may be warranted to determine the optimal therapeutic window.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection are common routes. Oral gavage is also a possibility if the compound's oral bioavailability is adequate.
-
Treatment Schedule: Treatment can be initiated either prophylactically (at the same time as fibrosis induction) or therapeutically (after fibrosis has been established). A daily administration schedule is often employed.[3][4]
| Parameter | Recommended Protocol | Rationale |
| Compound | This compound | Selective mast cell tryptase inhibitor[5] |
| Starting Dose | 1 mg/kg/day | Previously shown to be effective in a BDL rat model[3][4] |
| Vehicle | Sterile Saline or PBS | Inert and commonly used for parenteral administration |
| Route | Intraperitoneal (IP) Injection | Ensures systemic delivery and bypasses first-pass metabolism |
| Frequency | Daily | To maintain consistent therapeutic levels of the inhibitor |
| Duration | Coinciding with the fibrosis induction period (e.g., 2 weeks for BDL) | To assess the impact on the development of fibrosis |
Part III: Efficacy Assessment and Endpoint Analysis
A multi-faceted approach is required to comprehensively assess the anti-fibrotic effects of this compound.
Protocol 3: Analysis of Serum Biochemical Markers
Serum markers provide a non-invasive assessment of liver injury and function.[17][18]
Methodology:
-
Blood Collection: At the study endpoint, collect blood via cardiac puncture from anesthetized animals.
-
Serum Separation: Allow the blood to clot at room temperature, then centrifuge at 3,000 rpm for 15 minutes to separate the serum.[1] Store serum at -80°C until analysis.
-
Analysis: Use commercial assay kits and an automated biochemical analyzer to quantify the markers listed in the table below.
| Marker | Abbreviation | Clinical Significance in Fibrosis |
| Alanine Aminotransferase | ALT | Marker of hepatocellular injury[17] |
| Aspartate Aminotransferase | AST | Marker of hepatocellular injury[17] |
| Total Bilirubin | TBIL | Marker of cholestasis and liver dysfunction[3][17] |
| Alkaline Phosphatase | ALP | Marker of cholestatic and infiltrative liver disease[17] |
| Hyaluronic Acid | HA | Direct marker of ECM turnover, synthesized by HSCs[19][20] |
| Laminin | LN | Component of the ECM, elevated in fibrosis[19] |
| Procollagen III N-terminal Peptide | PIIINP | Reflects the synthesis of type III collagen[18] |
Protocol 4: Histopathological Evaluation of Liver Tissue
Histology remains the gold standard for assessing the extent and pattern of liver fibrosis.[21][22]
Methodology:
-
Tissue Fixation: Immediately after euthanasia, perfuse the liver and harvest tissue samples. Fix a portion of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Staining: Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Scoring: Use a semi-quantitative scoring system (e.g., METAVIR, Ishak) to stage the degree of fibrosis based on the architectural distortion, presence of septa, and nodularity.[20][22]
-
Quantification: Use digital image analysis software (e.g., ImageJ) to quantify the collagen proportionate area from Sirius Red stained slides for an objective measure of fibrosis.[24]
Protocol 5: Gene and Protein Expression Analysis
Molecular analysis provides mechanistic insight into how this compound modulates the fibrotic process.
Methodology:
-
Sample Preparation: Snap-freeze a portion of the liver tissue in liquid nitrogen immediately after harvest and store at -80°C.
-
RNA/Protein Extraction: Homogenize the liver tissue to extract total RNA (for qRT-PCR) or protein (for Western Blot).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Analyze relative gene expression using the ΔΔCt method.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against target proteins and a loading control (e.g., GAPDH).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensity using densitometry.
-
| Molecular Marker | Abbreviation | Role in Fibrosis |
| Alpha-Smooth Muscle Actin | α-SMA | Hallmark of HSC activation[4][25] |
| Collagen Type I Alpha 1 | Col1a1 | Major fibrillar collagen in the fibrotic scar[25] |
| Transforming Growth Factor-beta 1 | TGF-β1 | Potent pro-fibrogenic cytokine that stimulates HSCs[25][26] |
| Tissue Inhibitor of Metalloproteinase-1 | TIMP-1 | Inhibits matrix degradation, promoting ECM accumulation[25] |
| Protease-Activated Receptor 2 | PAR-2 | Tryptase receptor on HSCs; expression is increased in fibrosis[3] |
Conclusion
The tryptase inhibitor this compound represents a targeted therapeutic strategy for hepatic fibrosis by disrupting the pro-fibrotic signaling between mast cells and hepatic stellate cells.[3][4] The successful application of this compound in preclinical rat models depends on the careful selection of a fibrosis induction method, a well-controlled experimental design, and a comprehensive panel of endpoints. The protocols and guidelines detailed in this document provide a robust framework for researchers to effectively evaluate the anti-fibrotic potential of this compound and contribute to the development of novel therapies for chronic liver disease.
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Li, T., et al. (2014). Tryptase inhibitor this compound prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease. Ovid. Available at: [Link]
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Kim, J. K., et al. (2017). Effect of Rifaximin on Hepatic Fibrosis in Bile Duct-ligated Rat Model. Korean Journal of Internal Medicine, 32(6), 1017-1025. Available at: [Link]
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DeFea, K., et al. (2016). Targeting Liver Fibrosis with a Cell-penetrating Protease-activated Receptor-2 (PAR2) Pepducin. PubMed. Available at: [Link]
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Venkatraman, L., et al. (2018). Molecular characterization of a precision-cut rat liver slice model for the evaluation of antifibrotic compounds. Physiological Reports, 6(21), e13915. Available at: [Link]
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Aghaei, A., et al. (2019). Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride. Gastroenterology and Hepatology from Bed to Bench, 12(Suppl1), S5-S13. Available at: [Link]
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SMC Laboratories Inc. (n.d.). CCl4-induced liver fibrosis model. SMC Laboratories Inc.. Available at: [Link]
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Liu, Y., et al. (2017). Relationship analysis between gene expression profiles and rat liver cirrhosis occurrence. African Journal of Pharmacy and Pharmacology, 11(4), 51-62. Available at: [Link]
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ResearchGate. (n.d.). Gene expression alteration in fibrotic rat liver quantified using RNA sequencing analysis and qRT-PCR. ResearchGate. Available at: [Link]
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Goodman, Z. D. (2017). Histopathological evaluation of liver fibrosis and cirrhosis regression. Clinical and Molecular Hepatology, 23(4), 301-306. Available at: [Link]
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Calvaruso, V., et al. (2014). Evaluation of liver fibrosis: “Something old, something new…”. World Journal of Gastroenterology, 20(33), 11577-11588. Available at: [Link]
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Li, F., et al. (2021). Hepatic fibrosis: Targeting peroxisome proliferator-activated receptor alpha from mechanism to medicines. World Journal of Gastroenterology, 27(22), 2977-2991. Available at: [Link]
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Starkel, P., et al. (2013). Experimental models of liver fibrosis. Journal of Hepatology, 58(5), 1012-1028. Available at: [Link]
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ResearchGate. (n.d.). Inhibitory actions of APC366 on histamine release induced from... ResearchGate. Available at: [Link]
-
Eriksson, A. S., et al. (2001). The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum. Clinical and Experimental Allergy, 31(11), 1797-1803. Available at: [Link]
-
Weiskirchen, R., et al. (2013). Experimental liver fibrosis research: update on animal models, legal issues and translational aspects. Fibrogenesis & Tissue Repair, 6(1), 15. Available at: [Link]
-
Tsukamoto, H., et al. (2018). An update on animal models of liver fibrosis. Hepatoma Research, 4, 1. Available at: [Link]
-
Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. Journal of Allergy and Clinical Immunology, 107(6), 1039-1045. Available at: [Link]
-
National Toxicology Program. (1989). TR-366: Hydroquinone (CASRN 123-31-9) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. Available at: [Link]
-
Sankar, V., et al. (2011). Repeated acetaminophen dosing in rats: Adaptation of hepatic antioxidant system. Journal of Basic and Clinical Pharmacy, 2(4), 165-170. Available at: [Link]
Sources
- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Tryptase inhibitor this compound prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two rat models of hepatic fibrosis. A morphologic and molecular comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Duct Double Ligation and Microdialysis in Rats: An Animal Model of Liver Fibrosis[v1] | Preprints.org [preprints.org]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Differential gene expression profiles in the steatosis/fibrosis model of rat liver by chronic administration of carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic changes of key metabolites during liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Serum Markers of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Evaluation of liver fibrosis: “Something old, something new…” - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
- 26. academicjournals.org [academicjournals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Experimental Stability of APC-366 in Solution
Introduction
Welcome to the technical support center for APC-366, a selective, peptidomimetic inhibitor of mast cell tryptase. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability and reliability of APC-366 in your experiments. Given its chemical structure, which includes amide bonds, a naphthoyl group, and an arginine residue, APC-366 is susceptible to degradation under various experimental conditions.[1] This resource will help you navigate these challenges and maintain the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is APC-366 and what are its key properties?
APC-366 is a selective inhibitor of mast cell tryptase with a Ki of 7.1 μM.[2] Its chemical name is N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide.[3] Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Weight | 440.5 g/mol | [3] |
| Formula | C₂₂H₂₈N₆O₄ | [3] |
| Solubility | Soluble to 5 mg/mL in 20% ethanol/water | [3] |
| Storage (Solid) | -20°C | [3] |
Q2: What are the primary factors that cause APC-366 degradation in solution?
The main factors contributing to the degradation of APC-366 are pH, temperature, and light exposure .[1] As a peptidomimetic, its amide bonds are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The naphthoyl group in its structure makes it prone to photodegradation. Elevated temperatures will generally increase the rate of all chemical degradation pathways.[1]
Q3: What are the recommended storage conditions for APC-366 stock solutions?
Proper storage is critical to maintaining the potency of your APC-366 stock solutions. The following table provides recommended storage conditions:
| Solvent | Storage Temperature | Shelf Life | Source |
| DMSO | -80°C | Up to 6 months | [1] |
| DMSO | 4°C | Up to 2 weeks | [1] |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare small, single-use aliquots of your stock solution.[4]
Q4: How can I detect if my APC-366 solution has degraded?
Degradation of APC-366 can be monitored by analyzing its concentration over time using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[1] These methods can separate the intact APC-366 from its degradation products, providing a quantitative measure of its integrity. Visually, the appearance of precipitates or a change in the color of the solution can also be an indicator of degradation, although these are not definitive signs.
Troubleshooting Guide: Poor Stability of APC-366 in Aqueous Experimental Buffers
This guide will help you troubleshoot and optimize the stability of APC-366 in your aqueous experimental buffers.
Issue: Loss of APC-366 activity or inconsistent results in aqueous solutions.
This is a common issue and can often be traced back to the degradation of the compound in the experimental buffer. The following workflow will guide you through identifying and resolving the root cause.
Caption: Troubleshooting workflow for APC-366 instability.
Step-by-Step Troubleshooting Protocol:
-
Verify Buffer pH:
-
Rationale: The amide bonds in APC-366 are susceptible to hydrolysis at non-optimal pH. For many peptides and peptidomimetics, a slightly acidic pH of 5-6 is often recommended to minimize hydrolysis.[4]
-
Action: Measure the pH of your experimental buffer. If it is neutral or alkaline, consider adjusting it to a pH between 5.0 and 6.0.
-
-
Control Temperature:
-
Rationale: Chemical reactions, including degradation, are accelerated at higher temperatures.[1]
-
Action: Whenever possible, perform experimental steps on ice. If the experiment requires incubation at a higher temperature (e.g., 37°C), minimize the incubation time to what is necessary.
-
-
Prepare Fresh Solutions:
-
Rationale: APC-366 in aqueous solutions is less stable than in DMSO stocks. Degradation can occur over a matter of hours at room temperature.
-
Action: Prepare the final working solution of APC-366 in your aqueous buffer immediately before use. Avoid storing APC-366 in aqueous buffers for extended periods.
-
-
Protect from Light:
-
Rationale: The naphthoyl group of APC-366 makes it susceptible to photodegradation.[1]
-
Action: Conduct experiments in amber tubes or cover your tubes and plates with aluminum foil to protect them from light.
-
-
Evaluate Buffer Components:
-
Rationale: While specific incompatibilities for APC-366 are not well-documented, some buffer components can react with peptides and peptidomimetics.
-
Action: If you suspect a buffer component is causing degradation, try a simpler buffer system (e.g., HEPES or Tyrode's buffer as used in some in vitro studies).[5]
-
Experimental Protocols
Protocol 1: Preparation of APC-366 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of APC-366 in DMSO.
-
Equilibrate the vial of solid APC-366 to room temperature before opening to prevent condensation.
-
Weigh out the required amount of APC-366 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of APC-366 with a MW of 440.5 g/mol , add 227 µL of DMSO).
-
Vortex the solution until the APC-366 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
This protocol describes the preparation of a final working concentration of APC-366 in an aqueous buffer.
-
Thaw a single aliquot of the 10 mM APC-366 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental buffer (e.g., HEPES or Tyrode's buffer, pH adjusted to 5.0-6.0) to achieve the desired final concentration.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway and Mechanism of Action
APC-366 is a selective inhibitor of mast cell tryptase, an enzyme released during mast cell degranulation in allergic and inflammatory responses. Tryptase can activate other cells via Protease-Activated Receptor 2 (PAR-2). By inhibiting tryptase, APC-366 can block these downstream signaling events.
Caption: APC-366 mechanism of action.
References
- BenchChem. (2025). Technical Support Center: Minimizing Variability in Experiments Using Peptide Inhibitors.
- Genscript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
- BenchChem. (2025).
- BenchChem. (n.d.).
-
Sylvin, H., Dahlbäck, M., Van Der Ploeg, I., & Alving, K. (2002). The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum. Clinical & Experimental Allergy, 32(6), 967-971. [Link]
-
Krishna, M. T., Chauhan, A., Little, L., Sampson, K., Hawksworth, R., Mant, T., ... & Holgate, S. T. (2001). Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma. Journal of Allergy and Clinical Immunology, 107(6), 1039-1045. [Link]
Sources
Technical Support Center: Refining APC-366 Protocols for Reproducibility
Welcome to the technical support center for APC-366, a selective, ATP-competitive inhibitor of Kinase X. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experimental results. By explaining the causality behind protocol choices and providing self-validating methodologies, we aim to empower you to generate reliable and high-quality data.
For the purpose of this guide, we will consider APC-366 as a potent, selective, and cell-permeable inhibitor of Kinase X , a critical node in the MAPK signaling pathway.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, preparation, and storage of APC-366 to prevent common sources of experimental variability.
Q1: How should I prepare and store stock solutions of APC-366?
A1: Proper preparation and storage are critical for maintaining the compound's integrity.
-
Solvent Selection: APC-366 is soluble in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock solution, typically 10 mM, to minimize the final DMSO concentration in your experiments.[2]
-
Preparation: To prepare a 10 mM stock from a 5 mg lyophilized powder (Molecular Weight: 450.5 g/mol ), add 1.11 mL of anhydrous DMSO directly to the vial.[1] This avoids losses from weighing small quantities.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Ensure vials are tightly sealed to protect from moisture.[4]
Q2: What is the maximum recommended final DMSO concentration in cell culture, and why is it important?
A2: The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% and should not exceed 0.5%.[5] While many cell lines can tolerate up to 1%, concentrations above this can cause cytotoxicity, dissolve cell membranes, and induce off-target effects, confounding your results.[5][6][7][8] Primary cells are often more sensitive.[5] Always include a vehicle control (medium with the same final DMSO concentration as your highest APC-366 dose) in your experiments to account for any solvent-related effects.
Q3: APC-366 is precipitating when I dilute it from the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue for hydrophobic compounds, known as precipitation upon dilution.[9][10] Here are several strategies to mitigate this:
-
Lower the Final Concentration: Test if a lower final concentration of APC-366 is still effective.[9]
-
Use Surfactants or Co-solvents: For biochemical assays, adding a low concentration of a non-ionic surfactant like Tween® 20 (0.01-0.1%) to the aqueous buffer can help maintain solubility.[9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the buffer's pH might improve solubility.[10]
-
Sonication: Gentle sonication can help dissolve precipitated compound, but be cautious as it can also generate heat.[5]
Part 2: Troubleshooting Guide for Inconsistent Results
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with APC-366.
Issue Category: Potency & Efficacy
Q4: My IC50 value for APC-366 varies significantly between biochemical and cell-based assays. Why?
A4: This is an expected and important observation that highlights the differences between a simplified biochemical system and a complex cellular environment.
-
ATP Concentration: This is the most significant factor for an ATP-competitive inhibitor like APC-366.[11]
-
Biochemical Assays: Often use ATP concentrations near the Michaelis-Menten constant (Km) of the kinase. At this concentration, the IC50 value is approximately twice the inhibitor constant (Ki), providing a direct measure of the inhibitor's affinity for the kinase.[11][12][13]
-
Cell-Based Assays: Intracellular ATP concentrations are in the millimolar (mM) range, far exceeding the Km of most kinases.[11][13] This high concentration of the natural substrate (ATP) will compete with APC-366, leading to a rightward shift and a significantly higher apparent IC50 value.[11][13]
-
-
Other Cellular Factors: Cell permeability, efflux pumps, protein binding (e.g., to serum albumin), and compound metabolism can all reduce the effective intracellular concentration of APC-366, leading to a higher IC50 in cells compared to a purified enzyme assay.[14][15]
Q5: The IC50 value of APC-366 is inconsistent even between replicates of the same biochemical kinase assay. What is causing this?
A5: Reproducibility in biochemical assays hinges on precise control of reaction components.
-
Inconsistent ATP Concentration: As explained by the Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)), even small variations in the final ATP concentration can alter the IC50 value.[11][16] Always prepare a fresh, large batch of ATP solution for each experiment.
-
Enzyme Concentration & Activity: Ensure the kinase concentration is in the linear range of the assay.[17] Batch-to-batch variability of the recombinant Kinase X can also be a factor.
-
Assay Conditions: Factors like buffer pH, detergent concentration, and incubation time must be kept consistent.[16]
Q6: APC-366 appears to be inactive or less potent than expected in my cell-based assay. What should I check?
A6: If the compound's integrity is confirmed, the issue likely lies within the experimental setup or the biological context.[3]
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Cell responses to drugs can vary based on density and growth rate.[18][19]
-
Serum Concentration: High serum concentrations in the culture medium can reduce the potency of inhibitors due to binding to serum albumin, which lowers the free concentration of the drug.[15] Consider reducing the serum concentration during the treatment period if your cells can tolerate it.
-
Target Expression & Pathway Activity: Confirm that your cell line expresses sufficient levels of Kinase X and that the MAPK pathway is active. If the pathway is dormant, inhibiting Kinase X will have no downstream effect.[3]
-
Incubation Time: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.[18]
Issue Category: Specificity & Off-Target Effects
Q7: I'm observing a cellular phenotype that isn't consistent with known functions of the MAPK pathway. Could this be an off-target effect?
A7: Yes, this is a critical consideration. While APC-366 is designed to be selective, off-target activity can occur, especially at higher concentrations.[4][20]
-
Dose-Response: True on-target effects should exhibit a clear, sigmoidal dose-response relationship. Off-target effects may appear only at high concentrations.[20][21] Use the lowest effective concentration of APC-366 to minimize this risk.[21]
-
Use Orthogonal Approaches: To confirm that the observed phenotype is due to the inhibition of Kinase X, use at least one of the following validation methods:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of Kinase X. This should phenocopy the effect of APC-366.
-
Rescue Experiment: If possible, express a drug-resistant mutant of Kinase X in your cells. This should reverse the phenotypic effects of APC-366.[20]
Part 3: Key Experimental Protocols & Data Presentation
This section provides step-by-step methodologies for essential experiments to validate APC-366 activity and troubleshoot issues.
Protocol 1: Determination of IC50 in a Biochemical Kinase Assay
This protocol describes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[22]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of Kinase X in Assay Buffer.
-
Prepare a 2X solution of the substrate (e.g., a generic peptide substrate like Myelin Basic Protein) and ATP at a concentration equal to the known Km of Kinase X in Assay Buffer.[17]
-
Prepare a serial dilution of APC-366 in DMSO, then dilute into Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration should be constant across all wells (e.g., 1%).[23]
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X APC-366 dilution or vehicle control to the appropriate wells.
-
Add 10 µL of the 2X Kinase X solution to initiate the reaction.
-
Add 5 µL of the 4X Substrate/ATP mix.
-
-
Reaction & Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[22]
-
Incubate at room temperature for 10 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (100% inhibition) and "vehicle control" (0% inhibition) wells.
-
Plot the percent inhibition versus the log of APC-366 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[24]
-
Protocol 2: Western Blot for Target Engagement in Cells
This protocol verifies that APC-366 is engaging its target, Kinase X, within the cell by measuring the phosphorylation of its direct downstream substrate, "Substrate Y."[25][26]
-
Cell Treatment:
-
Plate cells (e.g., HEK293) and grow to 70-80% confluency.
-
Treat cells with a dose-range of APC-366 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a positive control activator of the MAPK pathway if necessary.[27]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[28]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of Substrate Y (p-Substrate Y).[25]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash 3 times with TBST and visualize using an ECL substrate.
-
-
Analysis and Validation:
-
Strip the membrane and re-probe for Total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[28]
-
A dose-dependent decrease in the p-Substrate Y signal relative to the Total Substrate Y signal confirms target engagement by APC-366.
-
Data Presentation: Summary of Expected IC50 Values
| Assay Type | Key Parameter | Expected APC-366 IC50 | Rationale for Difference |
| Biochemical | [ATP] = Kₘ (~10 µM) | 15 nM | Reflects high affinity for the isolated kinase at low ATP concentrations.[11][12] |
| Cell-Based | [ATP] = Cellular (~2 mM) | 350 nM | High intracellular ATP concentration competes with the inhibitor, reducing its apparent potency.[11][13] |
| Cell Viability | Measures proliferation | > 1 µM | The IC50 for cell viability is often higher than for target engagement, as significant pathway inhibition is needed to impact proliferation.[21] |
Part 4: Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: The MAPK signaling pathway with the inhibitory action of APC-366 on Kinase X.
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting APC-366 experimental issues.
References
- The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences. [URL: https://www.carnabio.com/english/blog/details.html?blog_id=93]
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem. [URL: https://www.benchchem.
- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870823/]
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [URL: https://www.wiley.com/en-us/Part+One+Hit+Finding+and+Profiling+for+Protein+Kinases%3A+Assay+Development+and+Screening%2C+Libraries-p-9783527318991]
- Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. BenchChem. [URL: https://www.benchchem.com/technical-center/interpreting-unexpected-results-multi-kinase-inhibitors]
- DMSO usage in cell culture. LifeTein. [URL: https://www.lifetein.com/bulletin/dmso-usage-in-cell-culture/]
- Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Studies-on-the-effect-of-DMSO-as-a-solvent-on-Di/d59252329324c11f15155f9f65c5555c8651a511]
- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant. [URL: https://www.assayquant.com/media/amfiler/upload/files/PhosphoSens_Kinetic_Assay_and_IC50_Protocol_v3.pdf]
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem. [URL: https://www.benchchem.com/technical-center/troubleshooting-inactivity-small-molecule-inhibitors]
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- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004735/]
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-dimethyl-sulfoxide-DMSO-on-cell-viability-An-overview-of-the_fig1_329237915]
- Kinase Assay to Determine the IC50 Values. Bio-protocol. [URL: https://bio-protocol.org/exchange/protocoldetail?id=10100228&version=1]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
- ATP concentration. Kinase Logistics Europe. [URL: https://www.carna-kle.
- The IC 50 heatmap of common control kinase inhibitors against over 200... ResearchGate. [URL: https://www.researchgate.net/figure/The-IC-50-heatmap-of-common-control-kinase-inhibitors-against-over-200-kinases-The_fig5_221919010]
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2839972/]
- Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors. BenchChem. [URL: https://www.benchchem.com/technical-center/overcoming-poor-solubility-small-molecule-pcsk9-inhibitors]
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- How to Use Inhibitors. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/research-and-disease-areas/enzyme-activity-and-signaling/how-to-use-inhibitors]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396001/]
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102148/]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3525828/]
- Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16. BenchChem. [URL: https://www.benchchem.
- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Western blot protocol. Abcam. [URL: https://www.abcam.com/protocols/western-blot-protocol]
- Small Molecule Inhibitors Selection Guide. Biomol GmbH. [URL: https://www.biomol.com/resources/biomol-blog/small-molecule-inhibitors-selection-guide]
- How can I increase the solubility to perform an enzyme assay?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_increase_the_solubility_to_perform_an_enzyme_assay]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2850367/]
- Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4626895/]
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- Impact of serum concentration on FTI-2153 activity. BenchChem. [URL: https://www.benchchem.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [URL: https://bioivt.com/blog/cell-based-assays-a-crucial-component-of-the-drug-discovery-process]
- A review for cell-based screening methods in drug discovery. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8755694/]
- The role of cell-based assays for drug discovery. News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/The-Role-of-Cell-Based-Assays-for-Drug-Discovery.aspx]
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Validation & Comparative
Comparative Guide to Tryptase Inhibition: APC 366 versus Nafamostat
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, mast cell tryptase has emerged as a pivotal therapeutic target. As the most abundant protein mediator stored in mast cell granules, its release triggers a cascade of downstream effects contributing to pathologies such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] The development of potent and selective tryptase inhibitors is therefore a significant focus of pharmaceutical research.
This guide provides a comprehensive, data-driven comparison of two notable tryptase inhibitors: APC 366 and nafamostat. We will dissect their mechanisms of action, compare their inhibitory potencies, and provide the experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions for their specific applications.
The Target: Mast Cell Tryptase
Upon mast cell activation by allergens or other stimuli, tryptase is released as a heparin-stabilized, active tetramer.[4] This serine protease exerts its biological effects primarily through the cleavage and activation of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor found on the surface of various cells, including endothelial cells, epithelial cells, and neurons.[5][6] This activation initiates signaling cascades that lead to hallmark inflammatory responses: increased vascular permeability, inflammatory cell recruitment, and tissue remodeling.[7][8] Consequently, inhibiting tryptase activity is a promising strategy to mitigate these pathological processes.
Caption: Standard workflow for an in vitro chromogenic tryptase inhibition assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test inhibitors (e.g., 10 concentrations spanning a range from 1 pM to 100 µM) in Assay Buffer. Also prepare control wells: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Inhibitor Incubation: Add 20 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. Add 20 µL of Assay Buffer to the control wells.
-
Enzyme Addition: Add 60 µL of a pre-determined concentration of human tryptase (diluted in Assay Buffer) to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. The choice of pre-incubation time is critical for time-dependent inhibitors like this compound to ensure equilibrium or maximal inhibition is reached.
-
Reaction Initiation: Add 20 µL of the chromogenic substrate to all wells to initiate the enzymatic reaction. The final volume in each well is 100 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic reading). The rate of color change (increase in absorbance) is proportional to the tryptase activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Concluding Remarks for the Field Scientist
The choice between this compound and nafamostat is dictated by the experimental question at hand.
-
Nafamostat is the tool of choice for applications requiring maximal potency. Its picomolar Kᵢ makes it an exceptionally strong inhibitor, ideal for validating tryptase involvement in a biological system with high confidence or for use as a positive control in high-throughput screening assays. However, researchers must remain vigilant of its broad-spectrum activity and design experiments with appropriate controls to account for potential off-target effects on other serine proteases.
-
This compound , while significantly less potent, offers greater selectivity for tryptase. [1][9]This makes it a more suitable tool for studies aiming to dissect the specific contribution of tryptase from that of other proteases in a complex biological milieu. Its efficacy in preclinical models of asthma further validates its utility in studying tryptase-specific pathways in allergic inflammation. [1][9][10] Ultimately, both molecules are powerful chemical probes that, when used with a clear understanding of their distinct properties, can significantly advance our understanding of tryptase biology and the development of next-generation therapeutics for mast cell-mediated diseases.
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Ito, A., et al. (2021). Crystal structure of nafamostat dimesylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Mori, S., et al. (2003). Nafamostat Mesilate Is an Extremely Potent Inhibitor of Human Tryptase. Journal of Pharmacological Sciences, 92(4), 420-423. [Link]
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Aalbers, R., et al. (2002). Tryptase, a novel link between allergic inflammation and fibrosis. Trends in Immunology, 23(1), 11. [Link]
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Mori, S., et al. (2003). Nafamostat mesilate is an extremely potent inhibitor of human tryptase. Journal of Pharmacological Sciences, 92(4), 420-423. [Link]
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Blount, J. R., et al. (2016). A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase. ACS Medicinal Chemistry Letters, 7(10), 929-934. [Link]
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He, S., et al. (2004). Inhibition of tryptase release from human colon mast cells by protease inhibitors. World Journal of Gastroenterology, 10(3), 319-322. [Link]
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Coombs, G. S., et al. (2008). The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. Bioorganic & Medicinal Chemistry, 16(18), 8543-8549. [Link]
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BioCrick. This compound | CAS:158921-85-8 | tryptase inhibitor,selective and competitive. [Link]
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Valent, P., et al. (2023). The Normal Range of Baseline Tryptase Should Be 1 to 15 ng/mL and Covers Healthy Individuals With HαT. The Journal of Allergy and Clinical Immunology: In Practice, 11(10), 3004-3012.e2. [Link]
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A Comparative Guide to the Efficacy of APC 366 and Tranilast in Modulating Allergic and Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy and mechanisms of action of two mast cell-modulating compounds, APC 366 and tranilast. By synthesizing available experimental data and elucidating the scientific rationale behind their evaluation, this document serves as a technical resource for researchers in immunology, allergy, and drug development.
Introduction: Targeting Mast Cells in Allergic and Inflammatory Disease
Mast cells are critical effector cells in the pathophysiology of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1][2] Upon activation, mast cells degranulate, releasing a host of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases (including tryptase and chymase), prostaglandins, and leukotrienes.[3][4][5] These mediators orchestrate the immediate hypersensitivity response and contribute to chronic inflammation and tissue remodeling. Consequently, agents that either stabilize mast cells to prevent degranulation or inhibit the activity of key mast cell mediators are of significant therapeutic interest.
This guide focuses on two such agents: this compound, a selective inhibitor of mast cell tryptase, and tranilast, an anti-allergic drug with mast cell-stabilizing and anti-fibrotic properties. While both compounds ultimately aim to mitigate the downstream effects of mast cell activation, they achieve this through distinct molecular mechanisms. This comparative analysis will delve into their respective modes of action, present available efficacy data from preclinical and clinical studies, and provide standardized protocols for their experimental evaluation.
Mechanisms of Action: A Tale of Two Pathways
The divergent therapeutic strategies of this compound and tranilast are rooted in their distinct molecular targets. This compound adopts a highly specific approach by targeting a single key mediator, while tranilast employs a broader, multi-faceted mechanism.
This compound: Selective Inhibition of Mast Cell Tryptase
This compound, chemically known as N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a selective, first-generation peptidic inhibitor of mast cell tryptase.[2] Tryptase is the most abundant serine protease stored in the secretory granules of human mast cells and is released as a homotetrameric complex upon degranulation.[2][6] Elevated tryptase levels are considered a reliable marker of mast cell activation and have been implicated in the pathogenesis of asthma.[2]
The proposed mechanism of action for this compound involves the time-dependent, irreversible inactivation of tryptase.[2] This occurs through a slow isomerization of the inhibitor's hydroxynaphthyl group, followed by a nucleophilic attack from an amino acid side chain within the tryptase active site. This results in the formation of a stable, nonhydrolyzable covalent adduct between this compound and the enzyme, effectively neutralizing its proteolytic activity.[2]
Caption: Mechanism of action of this compound.
Tranilast: A Multi-Modal Approach to Inflammation and Fibrosis
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an analog of a tryptophan metabolite with a more pleiotropic mechanism of action.[7][8] Initially developed as an anti-allergic agent, its therapeutic applications have expanded to include the management of fibrotic conditions like keloids and hypertrophic scars.[3][9]
The primary anti-allergic effect of tranilast is attributed to its ability to stabilize mast cells, thereby inhibiting the release of a broad spectrum of chemical mediators, including histamine, prostaglandins, and leukotrienes.[3][4][5] This dose-dependent stabilization prevents the initiation of the allergic cascade.[10][11]
Beyond mast cell stabilization, tranilast exhibits significant anti-fibrotic and anti-proliferative properties by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][9][12] TGF-β is a key cytokine involved in tissue repair and fibrosis.[13] Tranilast has been shown to inhibit the release of TGF-β1 from fibroblasts and macrophages.[5] By interfering with TGF-β signaling, tranilast can suppress collagen synthesis in fibroblasts, a crucial step in the development of fibrotic tissue.[5][12] Furthermore, tranilast can induce G0/G1 cell cycle arrest in various cell types, contributing to its anti-proliferative effects.[12]
Caption: Multi-modal mechanism of action of tranilast.
Comparative Efficacy: A Synthesis of Preclinical and Clinical Data
Efficacy of this compound
The efficacy of this compound has been evaluated primarily in the context of allergic asthma.
-
In Vitro Data: this compound is a selective inhibitor of mast cell tryptase with a reported Ki value of 7.1 μM.[14] Another source reports a Ki of 530 nM and an IC50 of 1400 ± 240 nM after a 4-hour incubation with human tryptase, highlighting the time-dependent nature of its inhibition.[2]
-
Animal Models: In a sheep model of allergic asthma, inhaled this compound was shown to inhibit the antigen-induced early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR).[2][14] Similarly, in a porcine model of allergic airway reaction to Ascaris suum, APC-366 significantly reduced the acute increase in airway resistance and the decrease in dynamic lung compliance following allergen challenge.[15]
-
Clinical Trials: A randomized, double-blind, crossover study in 16 mild atopic asthmatics investigated the effects of inhaled this compound (5 mg, three times daily).[16] The study found that this compound significantly reduced the magnitude of the antigen-induced LAR.[16] However, it did not produce a statistically significant reduction in the EAR or BHR.[16] Ultimately, the clinical development of this compound was halted due to its slow-acting nature, low efficacy, and lack of specificity.[6]
Efficacy of Tranilast
Tranilast has demonstrated efficacy across a broader range of applications, from allergic disorders to fibrotic conditions.
-
In Vitro Data: In rat peritoneal mast cells, higher concentrations of tranilast (500 µM and 1 mM) almost completely suppressed the increase in whole-cell membrane capacitance, an indicator of degranulation.[10][11] It has also been shown to suppress collagen synthesis in fibroblasts derived from keloid and hypertrophic scar tissue at concentrations of 3-300 µM.[5] This effect is linked to its ability to inhibit the release of TGF-β1 from these cells.[5]
-
Animal Models: In a mouse model of collagen-induced arthritis, long-term treatment with tranilast effectively prevented the progression of the disease, decreased the number of TNF-α-positive mast cells, and suppressed the expression of genes associated with inflammation and bone destruction.[1] In a mouse model for the treatment of fibroids, tranilast (50 mg/kg/daily for two months) resulted in a 37% reduction in tumor weight, associated with decreased proliferation and increased apoptosis.[17]
-
Clinical Evidence: Tranilast is clinically used for allergic disorders such as bronchial asthma, atopic dermatitis, and allergic rhinitis.[3][12] Clinical studies have demonstrated its effectiveness in reducing symptoms of allergic rhinitis and in decreasing post-operative scarring and keloid formation.[3] A recent prospective, randomized controlled study in patients with moderate-to-severe rosacea showed that tranilast monotherapy resulted in a favorable clinical response.[18]
Summary of Quantitative Efficacy Data
| Parameter | This compound | Tranilast | Reference(s) |
| Mechanism of Action | Selective, irreversible inhibitor of mast cell tryptase | Mast cell stabilizer; inhibitor of TGF-β signaling | [2],[3][5] |
| In Vitro Potency | Ki = 7.1 µM or 530 nM (tryptase inhibition) | 500 µM - 1 mM (mast cell stabilization); 3-300 µM (collagen synthesis inhibition) | [2][14],[5][10] |
| Key Preclinical Efficacy | Inhibition of EAR, LAR, and BHR in sheep model of asthma | Prevention of arthritis progression in mice; reduction of fibroid tumor weight | [2][14],[1][17] |
| Clinical Efficacy | Significant reduction of LAR in mild asthmatics; no significant effect on EAR or BHR | Effective in allergic rhinitis, post-operative scarring, keloids, and rosacea | [16],[3][18] |
| Clinical Status | Development discontinued | Approved for use in Japan and South Korea | [6],[7][19] |
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, the evaluation of compounds like this compound and tranilast must follow robust, validated experimental protocols. The choice of assay depends on the specific mechanistic question being addressed.
General Experimental Workflow
A typical workflow for evaluating and comparing mast cell-modulating agents involves a tiered approach, progressing from in vitro biochemical and cell-based assays to in vivo animal models of disease.
Caption: Tiered experimental workflow for compound evaluation.
Protocol: Mast Cell Tryptase Inhibition Assay (for this compound)
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against purified human mast cell tryptase.
Methodology:
-
Reagents and Materials:
-
Purified human lung or recombinant tryptase.
-
Fluorogenic or chromogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and heparin).
-
Test compound (this compound) and vehicle control (e.g., DMSO).
-
96-well microplate (black, for fluorescence).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add 20 µL of each compound dilution or vehicle control.
-
Add 60 µL of purified tryptase (at a final concentration in the low nM range) to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-240 minutes, to account for time-dependent inhibition).
-
Initiate the reaction by adding 20 µL of the tryptase substrate to each well.
-
Immediately measure the rate of substrate cleavage (kinetic read) using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein. The inclusion of a vehicle control and multiple compound concentrations allows for a robust determination of potency. The pre-incubation step is critical for time-dependent inhibitors like this compound to ensure the inhibitor-enzyme complex reaches equilibrium.
Protocol: Mast Cell Degranulation Assay (for Tranilast)
Objective: To quantify the ability of a test compound to stabilize mast cells and inhibit antigen- or secretagogue-induced degranulation.
Methodology:
-
Reagents and Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells (e.g., rat peritoneal mast cells).
-
Cell culture medium.
-
Sensitizing agent (e.g., anti-DNP IgE for RBL-2H3 cells).
-
Antigen (e.g., DNP-HSA) or secretagogue (e.g., calcium ionophore A23187).
-
Test compound (tranilast) and vehicle control.
-
Assay buffer (e.g., Tyrode's buffer).
-
Beta-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).
-
96-well microplate.
-
Microplate reader (405 nm).
-
-
Procedure:
-
Sensitization (for antigen-induced degranulation): Plate mast cells and incubate overnight with the sensitizing IgE antibody.
-
Wash the cells twice with assay buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of tranilast or vehicle control for 30-60 minutes at 37°C.
-
Stimulation: Add the antigen or secretagogue to induce degranulation. Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant (contains released beta-hexosaminidase) and transfer to a new plate.
-
Lyse the remaining cells in the original plate with a detergent (e.g., Triton X-100) to measure the total cellular beta-hexosaminidase content.
-
Add the beta-hexosaminidase substrate to both the supernatant and cell lysate plates. Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of beta-hexosaminidase release for each condition: (% Release = [Supernatant OD / (Supernatant OD + Lysate OD)] * 100).
-
Determine the IC50 value for inhibition of degranulation.
-
Causality and Validation: This assay provides a quantitative measure of mast cell stabilization by measuring the release of a granular enzyme, beta-hexosaminidase, which is a surrogate for the release of other inflammatory mediators. Comparing antigen-induced versus secretagogue-induced degranulation can provide insights into the point of intervention in the signaling cascade.
Conclusion and Future Perspectives
The comparative analysis of this compound and tranilast reveals two distinct strategies for mitigating mast cell-driven pathology. This compound represents a highly targeted approach, focusing on the neutralization of a single, albeit important, downstream mediator. While this specificity is attractive from a drug design perspective, its clinical utility was ultimately limited by modest efficacy and unfavorable pharmacokinetics.[6]
In contrast, tranilast offers a broader, multi-pronged mechanism that combines mast cell stabilization with the inhibition of the pro-fibrotic and pro-inflammatory TGF-β pathway.[3][5][12] This pleiotropic activity likely accounts for its demonstrated clinical efficacy in a wider range of allergic and fibrotic disorders.[3][18] The success of tranilast underscores the potential advantages of targeting multiple pathways in complex inflammatory diseases.
For researchers in the field, this guide highlights the importance of a comprehensive evaluation strategy, from direct target engagement assays to functional cellular and in vivo models. While this compound did not advance clinically, the validation of tryptase as a therapeutic target continues to drive the development of next-generation inhibitors. Tranilast, with its established clinical profile, serves as a valuable benchmark compound and a tool for exploring the intricate interplay between mast cells, TGF-β signaling, and tissue pathology. Future research should focus on direct, head-to-head preclinical and clinical comparisons of novel mast cell-modulating agents against established benchmarks like tranilast to accurately gauge their therapeutic potential.
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A Tale of Two Inhibitors: A Comparative Analysis of APC 366 and Gabexate in Protease-Modulated Pathologies
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Guide to a Selective Tryptase Inhibitor and a Broad-Spectrum Serine Protease Inhibitor.
In the intricate world of pharmacology, the targeted inhibition of proteases represents a cornerstone of therapeutic intervention in a multitude of diseases. This guide offers a detailed comparative literature review of two distinct protease inhibitors: APC 366, a selective inhibitor of mast cell tryptase, and gabexate mesylate, a broad-spectrum serine protease inhibitor. While both molecules target serine proteases, their divergent selectivity profiles dictate their distinct clinical applications, primarily in the realms of allergic asthma and acute pancreatitis, respectively. This document will delve into their mechanisms of action, present supporting experimental data from preclinical and clinical studies, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Characteristics of this compound and Gabexate
| Feature | This compound | Gabexate Mesylate |
| Primary Target | Mast Cell Tryptase | Broad-spectrum serine proteases (e.g., trypsin, plasmin, thrombin, kallikrein) |
| Mechanism of Action | Selective, competitive, and in some contexts, irreversible inhibitor of tryptase.[1] | Competitive synthetic inhibitor of multiple serine proteases.[2] |
| Primary Therapeutic Indication | Investigational for Allergic Asthma | Acute Pancreatitis, Disseminated Intravascular Coagulation (DIC) |
| Administration Route | Inhalation (in clinical studies)[3][4] | Intravenous infusion[5][6] |
Delving Deeper: Mechanism of Action and Signaling Pathways
The therapeutic efficacy of both this compound and gabexate stems from their ability to interfere with enzymatic cascades that drive pathological processes. However, the specificity of this interference is the critical differentiator.
This compound: Targeting the Mast Cell Axis in Allergic Inflammation
This compound is a selective inhibitor of mast cell tryptase, a serine protease released from mast cells upon degranulation during an allergic response.[1] Tryptase has been implicated as a key mediator in the pathophysiology of asthma.[6][7] It contributes to bronchoconstriction, airway hyperresponsiveness, and inflammation.[6][7]
The signaling pathway initiated by mast cell tryptase predominantly involves the activation of Protease-Activated Receptor-2 (PAR-2).[8][9][10] Activation of PAR-2 on various cells in the airways, including smooth muscle cells and neurons, triggers a cascade of downstream events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[8] By inhibiting tryptase, this compound effectively dampens this inflammatory cascade at a crucial upstream point.
Figure 1: Signaling pathway of mast cell tryptase in allergic asthma and the inhibitory action of this compound.
Gabexate: A Broad-Spectrum Approach to Systemic Inflammation
In contrast to the targeted approach of this compound, gabexate mesylate is a synthetic, broad-spectrum inhibitor of serine proteases.[2] Its primary clinical utility is in conditions characterized by systemic inflammatory responses driven by the uncontrolled activation of various proteases, such as acute pancreatitis.[2]
In acute pancreatitis, the premature activation of digestive enzymes, particularly trypsin, within the pancreas leads to autodigestion of the gland and a robust inflammatory response.[11] Trypsin can activate other proteases and kinin-kallikrein systems, leading to vasodilation, increased vascular permeability, and pain. Gabexate inhibits trypsin, as well as other key proteases involved in the coagulation cascade and inflammatory pathways like plasmin, thrombin, and kallikrein.[2] Its anti-inflammatory effects are also attributed to the inhibition of NF-κB activation.[12]
Figure 2: Role of serine proteases in acute pancreatitis and the broad inhibitory action of gabexate.
Performance Under Scrutiny: A Review of Experimental Data
The therapeutic potential of this compound and gabexate is substantiated by a body of preclinical and clinical evidence.
This compound in Allergic Asthma
Preclinical studies in animal models of allergic asthma have demonstrated the efficacy of this compound. In a sheep model, this compound was shown to inhibit antigen-induced early and late asthmatic responses, as well as bronchial hyperresponsiveness.[1] In a study on pigs sensitized to Ascaris suum, aerosolized APC-366 significantly reduced the acute airway response to allergen challenge, with the increase in airway resistance being significantly lower in the treated group compared to controls (from 2.6 ± 0.4 to 4.5 ± 0.7 cmH₂O/l/s vs. 3.3 ± 0.6 to 10.2 ± 2.3 cmH₂O/l/s).[13]
Clinical trials in humans have provided further support for the role of tryptase in asthma. In a randomized, double-blind, crossover study involving mild atopic asthmatics, inhaled this compound (5 mg, three times daily) significantly attenuated the allergen-induced late-phase airway obstruction.[3][4] Specifically, the mean maximum fall in FEV₁ during the late asthmatic response was significantly lower after this compound treatment compared to placebo.[3]
Table 1: Summary of Key Experimental Data for this compound
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Allergic Sheep Model | Inhibited antigen-induced early and late asthmatic responses and bronchial hyperresponsiveness. | [1] |
| Preclinical | Ascaris suum-sensitized Pigs | Significantly reduced the increase in airway resistance after allergen challenge (p < 0.05). | [13] |
| Clinical Trial | Mild Atopic Asthmatics | Significantly reduced the magnitude of the allergen-induced late-phase airway obstruction (p = 0.007 for mean maximum fall in FEV₁). | [3] |
Gabexate in Acute Pancreatitis
The clinical efficacy of gabexate in acute pancreatitis has been evaluated in numerous studies. A multicenter, double-blind study in patients with acute pancreatitis showed that gabexate treatment led to a significant reduction in the duration of hospitalization and a faster decline in serum alpha-amylase activity compared to placebo.[7]
In the context of preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis, a common iatrogenic complication, gabexate has also shown benefit. A multicenter, double-blind, placebo-controlled trial demonstrated that prophylactic administration of gabexate significantly reduced the incidence of post-ERCP pancreatitis (2% in the gabexate group vs. 8% in the placebo group, P=0.03) and abdominal pain (6% vs. 14%, P=0.009).[6] A study in children with acute pancreatitis also found that gabexate treatment significantly shortened the duration of hospitalization, abdominal pain, and the need for parenteral nutrition.[14][15]
Table 2: Summary of Key Experimental Data for Gabexate
| Study Type | Population | Key Findings | Reference |
| Clinical Trial | Acute Pancreatitis | Significant reduction in hospitalization time. | [7] |
| Clinical Trial | Post-ERCP | Reduced incidence of pancreatitis (2% vs. 8%, p=0.03) and abdominal pain (6% vs. 14%, p=0.009). | [6] |
| Clinical Study | Children with Acute Pancreatitis | Significantly shorter duration of hospitalization (p=0.032), abdominal pain (p=0.000), and parenteral nutrition (p=0.016). | [14][15] |
| Preclinical | Caerulein-induced Pancreatitis in Rats | Reduced serum amylase and trypsinogen concentrations by 60% and 80%, respectively. | [2] |
Experimental Methodologies: A Guide to Preclinical Evaluation
Reproducible and well-controlled experimental protocols are fundamental to the evaluation of therapeutic agents. Below are representative protocols for inducing and evaluating the efficacy of inhibitors in animal models relevant to the respective indications of this compound and gabexate.
Allergic Asthma Model for Tryptase Inhibitor Evaluation (Adapted from Murine Models)
This protocol describes a general approach to inducing an allergic asthma phenotype in mice, which can be used to assess the efficacy of tryptase inhibitors like this compound.
Figure 3: Experimental workflow for an allergic asthma model to evaluate a tryptase inhibitor.
Step-by-Step Methodology:
-
Sensitization: On day 0, sensitize mice (e.g., BALB/c strain) with an intraperitoneal (i.p.) injection of an allergen such as ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (Alum). A booster sensitization is typically given on day 14.
-
Allergen Challenge: Beginning on day 21, challenge the sensitized mice with the same allergen (OVA) intranasally or via aerosol inhalation for 3 consecutive days.
-
Therapeutic Intervention: Administer the tryptase inhibitor (e.g., this compound) or vehicle control at a predetermined time before each allergen challenge. The route of administration should be relevant to the intended clinical use (e.g., inhalation).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final allergen challenge, assess AHR by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and measuring the changes in lung function.
-
Inflammatory Readouts: Following the AHR measurement, collect bronchoalveolar lavage (BAL) fluid to determine the influx of inflammatory cells (e.g., eosinophils). Lung tissue can be collected for histological analysis of inflammation, mucus production, and airway remodeling.
Caerulein-Induced Pancreatitis Model for Serine Protease Inhibitor Evaluation
This protocol outlines the induction of acute pancreatitis in rats using caerulein, a cholecystokinin analogue, to evaluate the therapeutic effects of broad-spectrum serine protease inhibitors like gabexate.[2][5]
Figure 4: Experimental workflow for a caerulein-induced pancreatitis model to evaluate a serine protease inhibitor.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley) fasted overnight with free access to water.
-
Induction of Pancreatitis: Administer a supramaximal dose of caerulein. This can be done via continuous intravenous (i.v.) infusion (e.g., 5 µg/kg/hour for 6 hours) or through repeated intraperitoneal (i.p.) injections (e.g., 50 µg/kg hourly for up to 9 hours).[2][3]
-
Therapeutic Intervention: Administer gabexate mesylate or a vehicle control intravenously. The timing of administration can be prophylactic (before caerulein) or therapeutic (after the induction of pancreatitis).
-
Sample Collection and Analysis: At predetermined time points after the induction of pancreatitis, collect blood samples for the measurement of serum amylase and lipase levels, as well as inflammatory markers.
-
Histopathological Evaluation: Euthanize the animals at the end of the experiment and collect the pancreas for histological examination. The severity of pancreatitis is assessed based on the degree of edema, inflammatory cell infiltration, and acinar cell necrosis.
Concluding Remarks: A Matter of Specificity
The comparative analysis of this compound and gabexate underscores a fundamental principle in pharmacology: the critical importance of selectivity in targeting disease-specific pathways. This compound, with its focused inhibition of mast cell tryptase, represents a targeted therapeutic strategy for allergic asthma, aiming to quell the inflammatory cascade at its source within the airways. In contrast, gabexate's broad-spectrum activity against a range of serine proteases makes it a valuable tool in managing systemic inflammatory conditions like acute pancreatitis, where a widespread and uncontrolled activation of multiple protease cascades is the pathological hallmark.
For researchers and drug development professionals, the choice between a selective and a broad-spectrum inhibitor is contingent on the specific pathophysiology of the disease . The study of molecules like this compound and gabexate not only provides valuable therapeutic options but also deepens our understanding of the intricate roles that proteases play in health and disease. Future research will likely focus on developing even more refined inhibitors with improved pharmacokinetic and pharmacodynamic profiles, further enhancing our ability to modulate these critical enzymatic pathways for therapeutic benefit.
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A Researcher's Guide to Pharmacological Tools for Mast Cell Activation: Exploring Alternatives to APC 366
Executive Summary
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, particularly through non-IgE-mediated pathways involving receptors like the Mas-related G protein-coupled receptor X2 (MRGPRX2), is a key area of research in inflammatory diseases, pseudo-allergies, and drug hypersensitivity reactions. For years, APC 366 has been utilized as a research tool, primarily characterized as a selective inhibitor of mast cell tryptase. However, the evolving understanding of mast cell biology necessitates a broader and more nuanced toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on compounds with diverse mechanisms of action that target various stages of mast cell activation. We will delve into mast cell stabilizers like Cromolyn Sodium and Ketotifen, and natural compounds such as Quercetin and Luteolin, providing the scientific rationale, comparative data, and detailed experimental protocols to empower researchers in making informed decisions for their specific experimental needs.
Re-evaluating this compound and the Rationale for Alternatives
This compound is a selective, irreversible inhibitor of mast cell tryptase, a major protease released upon degranulation.[1][2] It has been used in studies to probe the downstream effects of tryptase in allergic models, such as asthma.[1][3] While it has shown efficacy in attenuating late-phase airway obstruction in asthmatics, its utility as a broad mast cell inhibitor is limited.[3]
Limitations of this compound:
-
Indirect Inhibition: this compound targets an enzyme released after degranulation has occurred. It does not prevent the initial mast cell activation or the release of other pre-formed and newly synthesized mediators like histamine, leukotrienes, and cytokines.
-
Low Efficacy and Specificity Concerns: Some reports suggest that this compound has low efficacy and may lack specificity, potentially progressing slowly in clinical applications.[4]
-
Modulatory Effects: Interestingly, some studies have shown that this compound can inhibit histamine release induced by anti-IgE or calcium ionophore, suggesting a more complex role than just tryptase inhibition and hinting at mast cell stabilizing properties.[5]
These limitations underscore the need for compounds that can directly inhibit mast cell activation at earlier stages of the signaling cascade, particularly for studying IgE-independent pathways mediated by receptors like MRGPRX2.
The MRGPRX2 Signaling Pathway: A Key Target
MRGPRX2 is a crucial receptor on mast cells responsible for recognizing a wide array of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, leading to IgE-independent activation.[6][7] Its signaling cascade is a prime target for pharmacological intervention.
Caption: MRGPRX2 signaling cascade in mast cells.
Comparative Analysis of this compound Alternatives
We will now explore several classes of compounds that offer distinct advantages and mechanisms of action for inhibiting mast cell activation.
A. Mast Cell Stabilizers
These compounds act by preventing the degranulation of mast cells, thereby inhibiting the release of inflammatory mediators.[8][9]
Cromolyn Sodium
A well-established mast cell stabilizer, Cromolyn Sodium prevents the release of histamine and leukotrienes.[8][9] It is thought to work by inhibiting the influx of calcium ions into mast cells, which is a necessary step for degranulation.[9] While its exact mechanism is not fully understood, it is effective as a prophylactic treatment.[10]
Ketotifen
Ketotifen possesses a dual mechanism of action: it is a potent H1-antihistamine and a mast cell stabilizer.[11][12][13][14] It reduces the release of histamine and other mediators by stabilizing calcium permeability in the mast cell membrane.[11] This dual action makes it a versatile tool for studying both the immediate effects of histamine and the broader consequences of mast cell degranulation.[13][15]
B. Natural Flavonoids
Several naturally occurring flavonoids have demonstrated potent mast cell inhibitory properties.
Quercetin
This flavonoid is known to inhibit the release of histamine and other pro-inflammatory mediators from mast cells.[16] Recent studies have shown that Quercetin can act as an agonist for CMRF35-like molecule-1 (CLM-1), an inhibitory receptor on mast cells.[17][18] Activation of CLM-1 by Quercetin leads to the inhibition of MRGPRX2-mediated degranulation.[17][18][19] Furthermore, Quercetin is reported to be more effective than cromolyn in blocking human mast cell cytokine release.[20]
Luteolin
Luteolin is another potent flavonoid that stabilizes mast cells and has anti-inflammatory properties.[21][22] Research suggests it is more effective than cromolyn at inhibiting the release of several mast cell mediators, including histamine and cytokines like IL-6 and IL-8.[21][23] Luteolin has also been shown to have neuroprotective effects, which may be relevant in studies of neuro-inflammation.[24][25]
Comparative Summary of Alternatives
| Compound | Class | Primary Mechanism of Action | Key Advantages |
| This compound | Tryptase Inhibitor | Irreversibly inhibits tryptase post-degranulation.[1] | Specific tool for studying the role of tryptase. |
| Cromolyn Sodium | Mast Cell Stabilizer | Prevents degranulation, likely by inhibiting calcium influx.[8][9] | Well-established prophylactic agent.[8] |
| Ketotifen | Mast Cell Stabilizer / H1-Antihistamine | Stabilizes mast cells and blocks H1 receptors.[11][12][13] | Dual action for studying histamine-dependent and -independent effects.[13] |
| Quercetin | Flavonoid | Inhibits mediator release; acts as a CLM-1 agonist to inhibit MRGPRX2.[16][17][18] | Potent inhibitor of both degranulation and cytokine release.[20] |
| Luteolin | Flavonoid | Potent mast cell stabilizer; inhibits cytokine release.[21][22][23] | More potent than cromolyn in inhibiting a broad range of mediators.[23] |
Experimental Protocols for Evaluating Mast Cell Inhibition
To ensure the trustworthiness and reproducibility of your findings, here are detailed protocols for key in vitro assays to assess mast cell activation and its inhibition.
Protocol 1: Beta-Hexosaminidase Release Assay (Degranulation Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a reliable marker for mast cell degranulation.[26][27]
Caption: Workflow for the β-hexosaminidase release assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human mast cells (e.g., LAD2 cell line) in appropriate media. Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate.[26]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., Quercetin, 1-100 µM) or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add the mast cell agonist (e.g., Substance P for MRGPRX2 activation, or anti-IgE for IgE-mediated activation) and incubate for 30-60 minutes at 37°C.[26]
-
Sample Collection: Centrifuge the plate at 1000 rpm for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[26]
-
Cell Lysis: Lyse the remaining cells in each well by adding 150 µL of 0.1% Triton X-100.[26] Transfer 50 µL of the lysate to another new 96-well plate.
-
Enzymatic Reaction: Prepare a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) in citrate buffer.[26] Add 100 µL of the substrate solution to each well of the supernatant and lysate plates. Incubate for 90 minutes at 37°C.[26]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 0.4 M Glycine, pH 10.7) to each well.[26]
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.[26]
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
Protocol 2: Calcium Imaging Assay
This assay measures the influx of intracellular calcium ([Ca²⁺]i), a critical early event in mast cell activation, using fluorescent calcium indicators.[28][29][30]
Caption: Workflow for the calcium imaging assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed mast cells on glass-bottom imaging dishes and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HEPES-buffered saline) for 30-45 minutes at 37°C.[30]
-
Washing: Gently wash the cells two to three times with the buffer to remove any extracellular dye.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Recording: Acquire a baseline fluorescence reading for 1-2 minutes to establish a stable signal.
-
Compound Addition: Add the test inhibitor or vehicle control and continue recording to observe any effects on baseline calcium levels.
-
Stimulation: Add the mast cell agonist and record the subsequent changes in fluorescence intensity over time.[28]
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial fluorescence (ΔF/F).[30]
Conclusion and Future Perspectives
While this compound has its place in studying the specific downstream effects of tryptase, a comprehensive understanding of mast cell biology requires a more diverse pharmacological toolkit. Mast cell stabilizers like Cromolyn Sodium and Ketotifen offer established methods for preventing degranulation, while natural flavonoids such as Quercetin and Luteolin are emerging as potent inhibitors with multifaceted mechanisms of action, including the modulation of key inhibitory and activating receptors like CLM-1 and MRGPRX2.
The future of mast cell research will likely focus on developing even more specific antagonists for receptors like MRGPRX2 and dissecting the biased signaling pathways that can lead to either degranulation or cytokine production.[31][32] The compounds and protocols outlined in this guide provide a robust starting point for researchers to explore these complex signaling networks and ultimately identify novel therapeutic targets for mast cell-mediated diseases.
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MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC - NIH. (2022-03-10). Available from: [Link]
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MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - Frontiers. (2023-05-09). Available from: [Link]
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Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans | PLOS One. Available from: [Link]
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Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway - Semantic Scholar. Available from: [Link]
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Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - MDPI. Available from: [Link]
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Luteolin Is More Potent than Cromolyn in Their Ability to Inhibit Mediator Release from Cultured Human Mast Cells - PubMed. (2024-04-08). Available from: [Link]
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Detecting degranulation via hexosaminidase assay - Protocols.io. (2025-03-04). Available from: [Link]
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Luteolin: Antihistamine, Memory, and Brain Fog - Genetic Lifehacks. (2022-10-03). Available from: [Link]
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Beta Hexosaminidase Activity Assay Kit - Cell Biolabs, Inc. Available from: [Link]
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Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC - NIH. Available from: [Link]
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Beta Hexosaminidase Activity Assay Kit | ABIN6253454 - Antibodies-online.com. Available from: [Link]
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101Bio.com Beta-Hexosaminidase Activity Colorimetric Assay (Cat. # T2105) Manual. Available from: [Link]
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Real-Time Imaging of Ca 2+ Mobilization and Degranulation in Mast Cells. Available from: [Link]
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Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC. Available from: [Link]
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A role for tryptase in the activation of human mast cells: modulation of histamine release by... - PubMed. Available from: [Link]
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Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - Frontiers. Available from: [Link]
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Inhibitory actions of APC366 on histamine release induced from... - ResearchGate. Available from: [Link]
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Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma - PubMed. Available from: [Link]
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(PDF) Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells. (2025-08-06). Available from: [Link]
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Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists. (2024-07-05). Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of APC 366
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of APC 366, a selective inhibitor of mast cell tryptase. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and the safety of our communities.
This compound, with the chemical formula C₂₂H₂₈N₆O₄ and CAS number 158921-85-8, is a potent research compound. A crucial aspect of its chemical profile is its environmental impact. Safety data indicates that this compound is very toxic to aquatic life with long-lasting effects.[1] This underscores the necessity of stringent disposal protocols to prevent its release into waterways. Furthermore, it is classified as harmful if swallowed.[1]
This guide is designed to provide you with the essential knowledge and practical steps to manage this compound waste responsibly, ensuring a safe laboratory environment and minimal ecological footprint.
Core Principles of this compound Waste Management
The disposal of this compound is governed by the overarching principles of hazardous waste management established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational concept is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe handling from generation to final disposal.[2][3]
Due to its aquatic toxicity, this compound waste must be treated as hazardous chemical waste. It is illegal and unethical to dispose of it down the drain or in regular trash.[4]
Pre-Disposal Checklist: Setting the Stage for Safety
Before initiating any disposal procedures, a thorough preparation is paramount. This checklist ensures that all necessary safety measures and equipment are in place.
| Item | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene recommended). | To prevent skin and eye contact with this compound, which can be harmful. |
| Waste Container | Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound and any solvents used. It should have a secure, tight-fitting lid. | To prevent leaks, spills, and the release of vapors. Proper labeling is a regulatory requirement for waste tracking.[5][6] |
| Waste Label | The label must clearly state "Hazardous Waste" and list the full chemical name: "N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide (this compound)". If in solution, list all components and their approximate percentages. Include the date of waste generation. | Accurate labeling is mandated by regulations and is crucial for safe handling and disposal by waste management personnel.[6] |
| Spill Kit | Ensure a chemical spill kit is readily accessible. | To be prepared for accidental spills and to contain and clean them up safely. |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered this compound or volatile solutions. | To minimize the inhalation of any airborne particles or vapors. |
Step-by-Step Disposal Procedures
The specific disposal procedure for this compound will depend on its form (solid, liquid solution, or contaminated materials).
Disposal of Solid (Pure) this compound
-
Segregation: Do not mix solid this compound with any other chemical waste.
-
Packaging: Carefully transfer the solid this compound into the pre-labeled hazardous waste container. Use a dedicated spatula or scoop.
-
Container Sealing: Securely close the container lid to prevent any spillage.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
Disposal of this compound Solutions
-
Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container.
-
Segregation: Do not mix solutions containing halogenated solvents with those containing non-halogenated solvents unless your institution's waste management guidelines permit it.
-
pH Consideration: If the solution is highly acidic or basic, it may need to be neutralized by your institution's environmental health and safety (EHS) office before disposal. Consult your EHS guidelines.
-
Container Management: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the container in a secondary containment bin in the designated hazardous waste accumulation area.
Disposal of Contaminated Labware and PPE
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5][6]
-
Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed glassware can then typically be disposed of in a broken glass box, but confirm this with your institutional EHS procedures.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated solid hazardous waste container.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Your Role in the Chain of Custody
Properly managing your laboratory's hazardous waste is a critical component of your professional responsibility. By following these guidelines, you ensure that this compound is handled safely within your facility and that it does not pose a threat to the environment upon its final disposal. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for any additional requirements.[7][8]
References
- This compound | Mast Cell Tryptase Inhibitor. MedchemExpress.com.
- This compound | Protease-Activ
- Inhibition of mast cell tryptase by this compound.
- OSHA Compliance For Labor
- This compound|158921-85-8|MSDS. DC Chemicals.
- An allosteric anti-tryptase antibody for the treatment of mast cell-medi
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Steps in Complying with Regul
- Waste, Chemical, and Cleanup Enforcement. US EPA.
- Resource Conservation and Recovery Act (RCRA)
- Hazardous Waste. US EPA.
- apc-366. TargetMol Chemicals.
- Inhibitory actions of APC366 on histamine release induced
- Inhibition of mast cell tryptase by inhaled this compound attenuates allergen-induced late-phase airway obstruction in asthma. PubMed.
- Labor
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri S&T.
- This compound TFA D
- SAFETY D
- Safety D
- safety d
- OSHA Labor
- Household Hazardous Waste. Department of Toxic Substances Control - CA.gov.
- Part 360. Solid Waste Management Facility General Requirements. NY.Gov.
- Hazardous Waste Generator Requirements. Department of Toxic Substances Control.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
